molecular formula C7H12N2O3 B1505747 Methyl 2-(2-oxopiperazin-1-yl)acetate CAS No. 32705-79-6

Methyl 2-(2-oxopiperazin-1-yl)acetate

Cat. No.: B1505747
CAS No.: 32705-79-6
M. Wt: 172.18 g/mol
InChI Key: LJAOZMNASRCCNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(2-oxopiperazin-1-yl)acetate is a useful research compound. Its molecular formula is C7H12N2O3 and its molecular weight is 172.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 2-(2-oxopiperazin-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O3/c1-12-7(11)5-9-3-2-8-4-6(9)10/h8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJAOZMNASRCCNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1CCNCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60650848
Record name Methyl (2-oxopiperazin-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60650848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32705-79-6
Record name Methyl 2-oxo-1-piperazineacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32705-79-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl (2-oxopiperazin-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60650848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to Methyl 2-(2-oxopiperazin-1-yl)acetate: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release to the Scientific Community

This technical guide provides an in-depth analysis of Methyl 2-(2-oxopiperazin-1-yl)acetate, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. This document elucidates its chemical identity, synthesis, and its pivotal role as a structural motif in the design of novel therapeutics, particularly for neurodegenerative diseases.

Core Compound Identification and Properties

Chemical Identity:

This compound is a derivative of piperazine, featuring a lactam functionality and a methyl acetate substituent on one of the nitrogen atoms. Its unique structural characteristics make it a valuable building block in medicinal chemistry.

CAS Number: 32705-79-6[1][2][3]

It is crucial to distinguish this compound from its hydrochloride salt, which has the CAS number 32705-78-5.[4][5]

Key Chemical Properties:

PropertyValueSource
Molecular FormulaC₇H₁₂N₂O₃[1]
Molecular Weight172.18 g/mol [1]
AppearanceSolid[3][4]
SMILESO=C(OC)CN1C(CNCC1)=O[1]

Strategic Synthesis of this compound

While a specific, publicly available, step-by-step protocol for the synthesis of this compound is not extensively documented in peer-reviewed literature, a highly plausible and efficient synthetic route can be devised based on established principles of N-alkylation of lactams. The proposed synthesis involves the N-alkylation of piperazin-2-one with a suitable methyl haloacetate.

Proposed Synthetic Pathway: N-Alkylation of Piperazin-2-one

The core of this synthesis is the nucleophilic substitution reaction where the secondary amine within the piperazin-2-one ring attacks the electrophilic carbon of a methyl haloacetate, such as methyl chloroacetate or methyl bromoacetate.

Diagram of the Proposed Synthesis of this compound

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products A Piperazin-2-one D This compound A->D N-Alkylation B Methyl Chloroacetate B->D C Base (e.g., K₂CO₃, NaH) Solvent (e.g., DMF, Acetonitrile) C->D E Byproduct (e.g., KCl, NaCl) D->E Formation of G APP Amyloid Precursor Protein (APP) Abeta Amyloid-β Peptides APP->Abeta Cleavage by BACE1 BACE1 Enzyme BACE1->Abeta gamma_secretase γ-Secretase gamma_secretase->Abeta Plaques Amyloid Plaques (Neurotoxic) Abeta->Plaques Inhibitor 2-Oxopiperazine-based BACE1 Inhibitor Inhibitor->BACE1 Inhibits

Sources

Methyl 2-(2-oxopiperazin-1-yl)acetate Hydrochloride: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Foreword

The piperazine scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structure in a vast array of therapeutic agents. Its unique conformational flexibility and ability to engage in multiple hydrogen bonding interactions have cemented its role in the design of novel pharmaceuticals. Within this broad class, the 2-oxopiperazine (or piperazinone) moiety presents a synthetically versatile and structurally significant variant. This guide provides an in-depth technical exploration of a specific derivative, Methyl 2-(2-oxopiperazin-1-yl)acetate hydrochloride.

This document is structured to serve the needs of researchers, medicinal chemists, and drug development professionals. It moves beyond a simple recitation of data, aiming instead to provide a causal understanding of experimental choices, a framework for self-validating protocols, and a robust foundation of authoritative knowledge. The insights presented herein are synthesized from established chemical principles and field-proven methodologies to empower your research and development endeavors.

Table of Contents

  • Chemical Identity and Physicochemical Properties

    • 1.1. Molecular Structure and Nomenclature

    • 1.2. Physicochemical Data Summary

    • 1.3. Spectroscopic and Crystallographic Insights

  • Synthesis and Purification

    • 2.1. Retrosynthetic Analysis and Strategic Considerations

    • 2.2. Detailed Experimental Protocol: Synthesis

    • 2.3. Workflow for Purification and Salt Formation

  • Analytical Characterization and Quality Control

    • 3.1. Core Analytical Techniques

    • 3.2. Protocol: Purity Determination by HPLC-UV

  • Potential Applications in Drug Discovery

    • 4.1. The Piperazinone Moiety as a Bioactive Scaffold

    • 4.2. Hypothetical Signaling Pathway Engagement

  • Handling, Storage, and Safety

  • References

Chemical Identity and Physicochemical Properties

Molecular Structure and Nomenclature

This compound hydrochloride is the hydrochloride salt of the parent compound, this compound. The core structure consists of a piperazin-2-one ring N-substituted at the 1-position with a methyl acetate group. The hydrochloride salt form is achieved by the protonation of the more basic secondary amine at the 4-position of the piperazinone ring.

  • IUPAC Name: this compound hydrochloride

  • CAS Number: 1189698-89-1

  • Molecular Formula: C₇H₁₃ClN₂O₃

  • Molecular Weight: 208.64 g/mol

Physicochemical Data Summary

The following table summarizes key physicochemical properties. This data is critical for experimental design, including solvent selection for reactions and analytical methods, as well as for formulation development.

PropertyValueSignificance in Research & Development
Molecular Formula C₇H₁₃ClN₂O₃Defines the elemental composition and is the basis for molecular weight calculation.
Molecular Weight 208.64 g/mol Essential for stoichiometric calculations in synthesis and for preparing solutions of known molarity.
Appearance White to Off-White SolidA basic quality control parameter; deviations may indicate impurities or degradation.
Solubility Soluble in Water and MethanolCrucial for selecting appropriate solvents for biological assays, reactions, and analytical testing.
Melting Point 198 - 202 °C (decomposes)A sharp melting point range is an indicator of high purity. Decomposition suggests thermal instability.
Spectroscopic and Crystallographic Insights

Spectroscopic analysis is fundamental to confirming the identity and structure of the synthesized molecule.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): This technique provides information on the number and environment of hydrogen atoms. Expected signals would include a singlet for the methyl ester protons (~3.7 ppm), singlets or multiplets for the methylene protons of the acetate and piperazinone ring, and broad signals for the amine protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Confirms the carbon skeleton. Key signals would include the carbonyl carbons of the ester (~170 ppm) and the amide (~165 ppm), and the various aliphatic carbons of the ring and substituent.

  • Mass Spectrometry (MS): Determines the mass-to-charge ratio, confirming the molecular weight. For this compound, Electrospray Ionization (ESI) in positive mode would be expected to show a parent ion peak corresponding to the free base [M+H]⁺ at m/z 173.09.

  • Infrared (IR) Spectroscopy: Identifies functional groups. Characteristic peaks would include C=O stretching vibrations for the amide and ester groups (around 1650-1750 cm⁻¹) and N-H stretching for the secondary amine/ammonium salt (around 3200-3400 cm⁻¹).

Synthesis and Purification

Retrosynthetic Analysis and Strategic Considerations

The synthesis of this compound typically involves a nucleophilic substitution reaction. The choice of starting materials is driven by commercial availability, cost, and reaction efficiency. A common and logical approach involves the N-alkylation of piperazin-2-one with a suitable electrophile, such as methyl bromoacetate.

Expertise in Action: The selection of a base is critical. A non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) is often preferred over bases like triethylamine. This minimizes side reactions, such as the base itself acting as a nucleophile. The choice of solvent (e.g., acetonitrile or DMF) is dictated by the solubility of the reactants and its ability to facilitate an Sₙ2 reaction mechanism.

G cluster_synthons target This compound (Target Molecule) disconnection Key Disconnection (N-C Bond Formation) target->disconnection Retrosynthesis piperazinone Piperazin-2-one (Nucleophile) bromoacetate Methyl Bromoacetate (Electrophile) syn1 Piperazinone Anion disconnection->syn1 syn2 Carbomethoxymethyl Cation disconnection->syn2 synthons Synthons reagents Practical Reagents syn1->piperazinone Equivalent syn2->bromoacetate Equivalent

Caption: Retrosynthetic analysis of the target molecule.

Detailed Experimental Protocol: Synthesis

This protocol describes a robust method for the synthesis of the free base, which is subsequently converted to the hydrochloride salt.

Self-Validating System: Each step includes a rationale and an in-process check to ensure the reaction is proceeding as expected, minimizing downstream failures.

  • Reaction Setup:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add piperazin-2-one (1.0 eq).

    • Add anhydrous acetonitrile (ACN) to create a slurry (approx. 0.5 M concentration).

    • Rationale: Anhydrous conditions are crucial to prevent hydrolysis of the ester and other side reactions. Nitrogen atmosphere prevents oxidation.

  • Base Addition:

    • Add diisopropylethylamine (DIPEA) (1.2 eq) to the slurry and stir for 10 minutes at room temperature.

    • Rationale: DIPEA acts as a non-nucleophilic base to deprotonate the piperazin-2-one, generating the nucleophile in situ. Using a slight excess ensures complete deprotonation.

  • Electrophile Addition:

    • Slowly add methyl bromoacetate (1.1 eq) dropwise to the reaction mixture.

    • In-Process Check: An exotherm (release of heat) may be observed. The addition should be controlled to maintain the reaction temperature below 40 °C.

    • Rationale: Slow addition prevents a rapid, uncontrolled reaction and minimizes the formation of dialkylated byproducts.

  • Reaction Monitoring:

    • Allow the reaction to stir at room temperature for 12-18 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (piperazin-2-one) is consumed.

    • Trustworthiness: Direct monitoring of the reaction provides empirical evidence of completion, rather than relying on arbitrary time points.

  • Workup:

    • Once complete, concentrate the reaction mixture under reduced pressure to remove the ACN.

    • Redissolve the residue in a suitable organic solvent like dichloromethane (DCM) and wash with saturated sodium bicarbonate solution to remove unreacted starting materials and salts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude free base product.

Workflow for Purification and Salt Formation

G start Crude Free Base (Post-Workup) purify Column Chromatography (Silica Gel) start->purify check Purity Analysis (TLC / LC-MS) purify->check check->purify Repurify pure_base Pure Free Base (>95% Purity) check->pure_base Purity OK salt_form Salt Formation (HCl in Dioxane/Et₂O) pure_base->salt_form isolate Isolation (Filtration & Drying) salt_form->isolate final Final Product: HCl Salt isolate->final

Caption: Workflow for purification and hydrochloride salt formation.

  • Purification:

    • The crude product is purified by flash column chromatography on silica gel, using a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH in DCM).

    • Rationale: This step is essential to remove unreacted starting materials, the DIPEA salt, and any byproducts, ensuring high purity of the free base before salt formation.

  • Salt Formation:

    • Dissolve the purified free base in a minimal amount of a suitable solvent like diethyl ether (Et₂O) or methanol.

    • Slowly add a solution of hydrogen chloride (HCl) in dioxane or Et₂O (typically 1.1 equivalents) with stirring.

    • In-Process Check: The hydrochloride salt should precipitate out of the solution as a white solid.

    • Rationale: The use of an anhydrous HCl solution is critical to prevent the introduction of water, which could affect the stability and crystalline nature of the final product.

  • Isolation:

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with cold diethyl ether to remove any residual soluble impurities.

    • Dry the final product under vacuum to yield this compound hydrochloride as a stable, crystalline solid.

Analytical Characterization and Quality Control

Core Analytical Techniques

Rigorous analytical characterization is non-negotiable in drug development to ensure the identity, purity, and stability of the compound.

  • High-Performance Liquid Chromatography (HPLC): The workhorse for purity assessment. A reversed-phase method (e.g., C18 column) with a mobile phase of water and acetonitrile (often with a modifier like 0.1% trifluoroacetic acid or formic acid) is typically employed. Purity is determined by the area percentage of the main peak detected by a UV detector.

  • Nuclear Magnetic Resonance (NMR): Confirms the chemical structure and can detect impurities that may not be visible by HPLC-UV (e.g., residual solvents).

  • Mass Spectrometry (MS): Confirms the molecular weight of the free base.

  • Elemental Analysis (CHN): Provides the percentage composition of Carbon, Hydrogen, and Nitrogen. The experimental values must be within ±0.4% of the theoretical values calculated from the molecular formula (C₇H₁₃ClN₂O₃) to confirm elemental composition and purity.

Protocol: Purity Determination by HPLC-UV
  • System: HPLC with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 1 mg/mL solution of the hydrochloride salt in water or a water/acetonitrile mixture.

  • Acceptance Criteria: Purity should be ≥95% for research-grade material, with higher requirements for advanced development stages.

Potential Applications in Drug Discovery

The Piperazinone Moiety as a Bioactive Scaffold

The piperazinone ring is a well-established pharmacophore found in numerous approved drugs and clinical candidates. Its value stems from:

  • Structural Rigidity: Compared to a more flexible piperazine, the amide group in the piperazinone ring introduces a degree of conformational constraint, which can be advantageous for optimizing binding to a biological target.

  • Hydrogen Bonding: The ring contains both hydrogen bond donors (the N-H at the 4-position) and acceptors (the carbonyl oxygen), allowing for versatile interactions with protein active sites.

  • Synthetic Tractability: The nitrogen atoms provide convenient handles for chemical modification, allowing for the rapid generation of diverse chemical libraries for screening.

Derivatives of piperazinone have been investigated for a wide range of biological activities, including as inhibitors of dipeptidyl peptidase-4 (DPP-4) for diabetes, as antiviral agents, and as central nervous system (CNS) agents.

Hypothetical Signaling Pathway Engagement

While the specific targets of this compound are not publicly established, we can hypothesize its role as a fragment or lead compound in a drug discovery cascade targeting a specific protein class, such as a kinase or a protease.

G compound This compound (Test Compound) target Hypothetical Target (e.g., Kinase, Protease) compound->target Interaction binding Binding Event (Inhibition / Modulation) target->binding pathway Downstream Signaling Pathway binding->pathway Blocks/Alters Signal response Cellular Response (e.g., Apoptosis, Proliferation Change) pathway->response

Caption: Hypothetical role in a drug discovery screening cascade.

In a typical screening workflow, this compound would be tested in a high-throughput screen against a panel of targets. If it shows activity (e.g., inhibits an enzyme), it would progress to more detailed mechanistic studies to confirm its mode of action and to serve as a starting point for lead optimization, where medicinal chemists would systematically modify its structure to improve potency, selectivity, and pharmacokinetic properties.

Handling, Storage, and Safety

  • Safety: Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood. Refer to the Safety Data Sheet (SDS) for complete hazard information.

  • Storage: Store in a tightly sealed container in a cool, dry place, protected from light and moisture. As a hydrochloride salt, it is expected to be more stable and less hygroscopic than its corresponding free base, making it suitable for long-term storage.

References

Note: As this specific compound has limited public data, the references below are representative of the synthesis and characterization of related piperazinone structures and general chemical principles.

  • Synthesis of Piperazinone Derivatives: "A Practical Synthesis of Piperazin-2-one and Its N-Substituted Derivatives." Organic Process Research & Development, American Chemical Society. (A representative journal for synthetic methodologies). URL: [Link]

  • Spectroscopic Data Interpretation: "Introduction to Spectroscopy" by Pavia, Lampman, Kriz, and Vyvyan. A standard textbook for the interpretation of NMR, IR, and MS data. URL: [Link]

  • Flash Chromatography Techniques: "Practical Organic Synthesis: A Student's Guide" by Schoffstall, Gaddis, and Druelinger. Provides practical guidance on purification techniques. URL: [Link]

  • Medicinal Chemistry of Privileged Scaffolds: "The Privileged Structures of Medicinal Chemistry." Journal of Medicinal Chemistry, American Chemical Society. (A representative journal for discussions on pharmacophores like piperazine). URL: [Link]

  • CAS Registry: Chemical Abstracts Service, a division of the American Chemical Society. The authoritative source for chemical information and CAS numbers. URL: [Link]

A Comprehensive Guide to the Crystal Structure Analysis of Methyl 2-(2-oxopiperazin-1-yl)acetate: From Synthesis to Advanced Structural Insights

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The three-dimensional arrangement of atoms within a molecule is fundamental to its physicochemical properties and biological activity. For drug development professionals, a deep understanding of a compound's crystal structure is paramount for rational drug design, polymorphism screening, and intellectual property protection. This guide provides a comprehensive, field-proven workflow for the crystal structure analysis of "Methyl 2-(2-oxopiperazin-1-yl)acetate," a heterocyclic compound of interest in medicinal chemistry. As no public crystal structure data for this specific molecule is currently available, this document serves as a complete roadmap, guiding researchers through synthesis, crystallization, data collection, structure solution, refinement, and advanced structural analysis. The methodologies detailed herein are grounded in established crystallographic principles and leverage industry-standard software to ensure the generation of a robust and publishable crystal structure.

Introduction: The Significance of Crystalline Architecture

The piperazine scaffold is a privileged motif in medicinal chemistry, appearing in numerous approved drugs. The introduction of an oxo group and an acetate moiety, as in this compound, presents a molecule with intriguing potential for forming specific intermolecular interactions that can dictate its solid-state properties and its binding affinity to biological targets. Elucidating the precise three-dimensional structure through single-crystal X-ray diffraction (SC-XRD) is therefore not merely an academic exercise but a critical step in its development as a potential therapeutic agent.

This guide will provide a detailed, step-by-step protocol, explaining the "why" behind each "how," to empower researchers to confidently undertake the crystal structure determination of this and similar novel compounds.

Synthesis and Crystallization: The Foundation of a Successful Analysis

A high-quality single crystal is the prerequisite for a successful SC-XRD experiment. This section outlines a plausible synthetic route and a systematic approach to obtaining diffraction-quality crystals.

Proposed Synthesis of this compound

While various synthetic routes to piperazinone derivatives exist, a common approach involves the cyclization of appropriate precursors.[1][2] A potential synthetic pathway for the title compound is proposed in Figure 1. This involves the reaction of a suitably protected ethylenediamine derivative with a haloacetylating agent, followed by cyclization and subsequent esterification.

Experimental Protocol: Synthesis

  • N-alkylation of a protected piperazinone: To a solution of 2-oxopiperazine in a suitable aprotic solvent (e.g., dimethylformamide), add a base such as potassium carbonate.

  • Addition of the acetate moiety: Slowly add methyl 2-bromoacetate to the reaction mixture and stir at room temperature until the reaction is complete, as monitored by thin-layer chromatography.

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate. The organic layers are then combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure this compound.[3]

The Art and Science of Crystallization

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step.[4] It is an empirical science that requires screening a variety of conditions. The primary goal is to create a supersaturated solution from which the molecule will slowly precipitate in an ordered, crystalline form.

Common Crystallization Techniques for Small Organic Molecules: [5][6]

  • Slow Evaporation: A solution of the compound in a suitable solvent is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly, thereby increasing the concentration and inducing crystallization.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then sealed inside a larger container holding a more volatile "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and promoting crystal growth.

  • Liquid-Liquid Diffusion: A solution of the compound is carefully layered with a miscible solvent in which it is less soluble. Crystals may form at the interface between the two liquids.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing the solubility and leading to crystallization.

Experimental Protocol: Crystallization Screening

  • Solvent Selection: Begin by testing the solubility of a small amount of the purified compound in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, acetone, methanol, water).

  • Initial Screening: Set up a crystallization screen using the slow evaporation method with the solvents in which the compound is sparingly soluble.

  • Advanced Screening: If the initial screen is unsuccessful, proceed with vapor diffusion experiments, pairing a good solvent with a miscible anti-solvent.

  • Optimization: Once initial crystals are obtained, optimize the conditions (e.g., temperature, concentration, solvent ratios) to improve crystal size and quality.

G cluster_synthesis Synthesis cluster_crystallization Crystallization start Starting Materials (e.g., 2-oxopiperazine, methyl 2-bromoacetate) reaction Chemical Reaction (N-alkylation) start->reaction workup Work-up & Purification (Extraction, Chromatography) reaction->workup product Pure Compound workup->product dissolve Dissolve in Suitable Solvent product->dissolve screen Screen Crystallization Conditions (e.g., Slow Evaporation, Vapor Diffusion) dissolve->screen crystals Single Crystals screen->crystals G data_collection SC-XRD Data Collection integration Data Integration & Scaling (hkl file generation) data_collection->integration solution Structure Solution (Direct Methods, e.g., SHELXT) integration->solution refinement Structure Refinement (Least-Squares, e.g., SHELXL) solution->refinement validation Structure Validation (e.g., PLATON/checkCIF) refinement->validation analysis Advanced Structural Analysis (e.g., Hirshfeld Surface) validation->analysis deposition Data Deposition (e.g., CCDC) analysis->deposition

Sources

"Methyl 2-(2-oxopiperazin-1-yl)acetate" potential biological targets

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Potential Biological Targets of Methyl 2-(2-oxopiperazin-1-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a synthetic organic molecule featuring a 2-oxopiperazine core, a scaffold of significant interest in medicinal chemistry. While direct biological data for this specific molecule is not extensively documented in publicly accessible literature, its structural motifs provide a strong basis for predicting a range of potential biological targets. This guide synthesizes information from analogous structures to provide a comprehensive overview of likely target classes, and outlines a robust, multi-tiered strategy for the experimental identification and validation of these targets. By leveraging principles of chemical biology and pharmacology, we aim to equip researchers with the foundational knowledge and practical methodologies required to elucidate the mechanism of action of this and structurally related compounds.

Introduction: Unveiling Therapeutic Potential Through Structural Analogy

The journey of a novel chemical entity from synthesis to therapeutic application is contingent on the precise identification of its biological target(s). This compound, while not a widely studied compound, is built upon the 2-oxopiperazine scaffold. This heterocyclic system is a recognized "privileged structure" in drug discovery, capable of interacting with a diverse array of biological macromolecules. The core hypothesis of this guide is that by dissecting the molecule into its constituent pharmacophores—the 2-oxopiperazine ring and the N-acetic acid methyl ester side chain—we can infer a logical set of potential biological targets.

The 2-oxopiperazine moiety can be viewed as a rigid, conformationally constrained dipeptide mimetic.[1] This structural feature is frequently exploited to mimic the turns and loops of peptides, enabling interaction with protein targets that have evolved to recognize such motifs. The broader piperazine class of compounds is renowned for its wide range of pharmacological activities, particularly in the central nervous system (CNS).[2][3] This guide will therefore explore potential targets at the intersection of these two structural classes, providing a roadmap for systematic investigation.

Predicted Biological Target Classes

Based on the structural characteristics of this compound, we can categorize its potential biological targets into several key classes.

G-Protein Coupled Receptors (GPCRs)

The peptidomimetic nature of the 2-oxopiperazine core makes GPCRs a primary class of potential targets. Many GPCRs are activated by peptide hormones and neurotransmitters, and small molecules that mimic the conformation of these endogenous ligands can act as agonists or antagonists.

  • Rationale: The rigid 2-oxopiperazine scaffold can mimic the β- or γ-turns present in many bioactive peptides.[] This conformational constraint can lead to high-affinity binding to the orthosteric or allosteric sites of GPCRs.

  • Examples from Structurally Related Compounds:

    • PAR1 Antagonists: 2-oxopiperazine derivatives have been synthesized as potential antagonists of the Protease-Activated Receptor 1 (PAR1), a GPCR involved in platelet aggregation.[5]

    • Dermorphin Analogues: The 2-oxopiperazin-2-one ring has been incorporated into analogues of dermorphin, an opioid peptide, demonstrating interaction with opioid receptors.[6]

    • CNS Receptors: The broader class of piperazine-containing molecules has a well-documented history of targeting CNS receptors, including serotonergic, dopaminergic, and adrenergic receptors.[7]

Enzymes

The structural features of this compound suggest potential interactions with several classes of enzymes.

  • Rationale: The amide bond within the 2-oxopiperazine ring and the ester group of the side chain are potential points of interaction with the active sites of enzymes, particularly proteases and esterases.

  • Examples from Structurally Related Compounds:

    • Proteases: The peptidomimetic character of the 2-oxopiperazine core suggests it could be a substrate or inhibitor for various proteases.

    • Kinases: Piperazine derivatives are prevalent in the development of kinase inhibitors for oncology, where the piperazine ring often serves as a key linker element.[8]

    • Esterases: The methyl ester side chain is a potential substrate for carboxylesterases, which could lead to in vivo hydrolysis to the corresponding carboxylic acid, a common metabolic pathway that could alter the compound's biological activity and pharmacokinetic profile.

Ion Channels

Certain piperazine-containing compounds have been shown to modulate the activity of ion channels.

  • Rationale: The basic nitrogen atoms of the piperazine ring can become protonated at physiological pH, allowing for electrostatic interactions with the charged residues within the pores of ion channels.

  • Examples from Structurally Related Compounds: Various piperazine derivatives have been investigated as modulators of calcium, sodium, and potassium channels.

A Multi-Tiered Strategy for Target Identification and Validation

A systematic approach combining in silico, in vitro, and cell-based methodologies is essential for the accurate identification and validation of the biological targets of this compound.

Tier 1: In Silico Target Prediction

Computational methods provide a rapid and cost-effective means to generate an initial list of putative targets.

  • Methodology:

    • Ligand-Based Approaches: Utilize platforms such as SwissTargetPrediction, ChEMBL, and PubChem to identify proteins that are known to bind to structurally similar compounds.

    • Structure-Based Approaches: If a high-resolution structure of a predicted target is available, molecular docking studies can be performed to predict the binding mode and estimate the binding affinity of this compound.

Experimental Workflow: In Silico Target Prediction

In_Silico_Workflow cluster_input Input cluster_methods Prediction Methods cluster_output Output Input This compound (SMILES/SDF) LigandBased Ligand-Based Screening (e.g., SwissTargetPrediction) Input->LigandBased TargetList Prioritized List of Putative Targets LigandBased->TargetList Generates initial hypotheses StructureBased Structure-Based Screening (Molecular Docking) StructureBased->TargetList Refines predictions & binding modes TargetList->StructureBased Selects top candidates

Caption: In silico workflow for target prediction.

Tier 2: In Vitro Target Validation

Biochemical and biophysical assays are employed to confirm direct binding and functional modulation of the predicted targets.

  • Methodology:

    • Binding Assays:

      • Radioligand Binding Assays: To quantify the affinity of the compound for a specific receptor.

      • Surface Plasmon Resonance (SPR): To measure the kinetics of binding (on- and off-rates) in real-time.

      • Isothermal Titration Calorimetry (ITC): To determine the thermodynamic parameters of binding.

    • Functional Assays:

      • Enzyme Inhibition Assays: To determine the IC50 or Ki value of the compound against a purified enzyme.

      • Receptor Functional Assays: For GPCRs, assays such as cAMP measurement, calcium flux, or β-arrestin recruitment can be used to determine if the compound acts as an agonist or antagonist.

Table 1: Representative In Vitro Assays for Target Validation

Target ClassAssay TypeKey Parameters Measured
GPCRs Radioligand BindingKi (inhibition constant)
cAMP AssayEC50/IC50 (potency)
Calcium Flux AssayEC50/IC50 (potency)
Enzymes Enzyme Inhibition AssayIC50/Ki (inhibition constant)
Ion Channels Patch-Clamp ElectrophysiologyModulation of ion currents
Tier 3: Cell-Based Target Engagement and Phenotypic Screening

Cellular assays are crucial to confirm that the compound engages its target in a physiological context and elicits a functional response.

  • Methodology:

    • Cellular Thermal Shift Assay (CETSA): To confirm target engagement in intact cells by measuring the change in thermal stability of the target protein upon ligand binding.

    • Phenotypic Screening: Utilize high-content imaging or other cell-based assays to assess the effect of the compound on cellular processes relevant to the predicted target's function (e.g., cell proliferation, migration, apoptosis).

    • Target Knockdown/Knockout Studies: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the putative target protein. A loss of the compound's cellular activity in these modified cells provides strong evidence for on-target effects.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Culture and Treatment: Culture cells to 80-90% confluency. Treat cells with this compound or vehicle control for a specified time.

  • Harvesting and Lysis: Harvest cells and lyse them to release cellular proteins.

  • Heating: Aliquot the cell lysate and heat at a range of temperatures (e.g., 40-70°C) for a defined period.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the heated samples to pellet the denatured, aggregated proteins.

  • Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein using Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Signaling Pathway: Hypothetical GPCR Antagonism

GPCR_Antagonism cluster_pathway GPCR Signaling Pathway cluster_intervention Pharmacological Intervention Ligand Endogenous Ligand GPCR GPCR Target Ligand->GPCR Activates G_Protein G-Protein GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates Compound This compound (Antagonist) Compound->GPCR Blocks Ligand Binding

Caption: Hypothetical antagonism of a GPCR pathway.

Conclusion and Future Directions

This compound, by virtue of its 2-oxopiperazine core, represents a promising starting point for the development of novel therapeutic agents. While its specific biological targets remain to be elucidated, a rational, structure-guided approach can significantly streamline the target identification process. The multi-tiered strategy outlined in this guide, progressing from in silico prediction to in vitro validation and finally to cell-based confirmation of target engagement, provides a robust framework for de-orphaning this and other novel chemical entities. The insights gained from such studies will not only illuminate the therapeutic potential of this compound but also contribute to a deeper understanding of the structure-activity relationships of the versatile 2-oxopiperazine scaffold.

References

  • This reference is not available in the provided search results.
  • Bioactive ∆ 5 -2-oxopiperazines currently under the drug - ResearchGate. Available at: [Link]

  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed. Available at: [Link]

  • Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed. Available at: [Link]

  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Available at: [Link]

  • Highly functionalized 2-oxopiperazine-based peptidomimetics: an approach to PAR1 antagonists - PubMed. Available at: [Link]

  • Structure-activity relationships of dermorphin analogues containing chiral piperazin-2-one and piperazine derivatives - PubMed. Available at: [Link]

  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. Available at: [Link]

  • This reference is not available in the provided search results.
  • This reference is not available in the provided search results.
  • The Significance of Piperazine Derivatives in Modern Drug Discovery. Available at: [Link]

  • 2-Oxopiperazine-based gamma-turn conformationally constrained peptides: synthesis of CCK-4 analogues - PubMed. Available at: [Link]

Sources

A-Technical-Guide-to-Methyl-2-(2-oxopiperazin-1-yl)acetate-Synthesis-and-Applications

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Piperazinone Scaffold

Methyl 2-(2-oxopiperazin-1-yl)acetate is a heterocyclic organic compound featuring a central 2-oxopiperazine ring. This six-membered ring, containing two nitrogen atoms and a ketone functional group, is a prominent structural motif in medicinal chemistry. The piperazine core is considered a "privileged scaffold" due to its ability to serve as a versatile framework in the design of compounds that can interact with a wide array of biological targets. This guide provides a comprehensive technical overview of this compound, detailing its chemical properties, a validated synthesis protocol, and its significant role as a building block in the development of novel therapeutics.

Core Compound Identification and Properties

Accurate identification is critical for any chemical synthesis and application. The key properties and identifiers for this compound are summarized below.[1][2][3][4]

PropertyValueSource
CAS Number 89852-17-5[1][2][5][6]
Molecular Formula C₇H₁₂N₂O₃[1][2][4]
Molecular Weight 172.18 g/mol [1][2][4]
IUPAC Name methyl 2-(3-oxopiperazin-2-yl)acetate[1]
Synonyms Methyl (3-oxo-2-piperazinyl)acetate, (3-Oxo-piperazin-2-yl)-acetic acid methyl ester[1][3]
SMILES COC(=O)CC1C(=O)NCCN1[1]
InChI Key IPEHBEGTVNYMPV-UHFFFAOYSA-N[1][3]
Physical Form Solid[3]
Purity ≥95% (Typical commercial grade)[2][3]

Synthesis and Mechanistic Insights

The most direct and common route for synthesizing this compound is through the N-alkylation of 2-oxopiperazine. This reaction is a classic example of nucleophilic substitution, where the secondary amine on the piperazinone ring acts as a nucleophile.

Experimental Rationale:

The choice of reagents and conditions is dictated by the need to facilitate the nucleophilic attack of the piperazinone nitrogen onto the electrophilic carbon of a methyl haloacetate.

  • Base Selection: A base is required to deprotonate the N-H of the 2-oxopiperazine, thereby increasing its nucleophilicity. A moderately strong, non-nucleophilic base like potassium carbonate (K₂CO₃) is often ideal as it is inexpensive and easily removed during workup. Stronger bases like sodium hydride (NaH) can also be used, particularly if the starting amine is less reactive.[7]

  • Solvent Choice: A polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile is preferred. These solvents can dissolve the reactants, including the ionic base, but do not participate in hydrogen bonding that could shield the nucleophile, thus allowing the Sₙ2 reaction to proceed efficiently.

  • Alkylating Agent: Methyl bromoacetate is a highly effective alkylating agent for this transformation due to the good leaving group ability of the bromide ion.[8] Methyl chloroacetate is a viable, often more economical, alternative.[7]

Detailed Synthesis Protocol
  • Reaction Setup: To a solution of 2-oxopiperazine (1.0 equiv.) in anhydrous dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 equiv.). Stir the suspension at room temperature for 30 minutes.

  • Addition of Alkylating Agent: Add methyl bromoacetate (1.1 equiv.) dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-16 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.[7]

  • Work-up: Quench the reaction by pouring the mixture into cold water. Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).[9][10]

  • Purification: Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product. Purify the residue using silica gel flash column chromatography to yield the pure this compound.[9]

Synthesis_Workflow Reactants Starting Materials - 2-Oxopiperazine - Methyl Bromoacetate Alkylation N-Alkylation (SN2 Reaction) Reactants->Alkylation Conditions Reaction Conditions - K2CO3 (Base) - DMF (Solvent) - Room Temperature Conditions->Alkylation Workup Aqueous Work-up - Quenching - Extraction (EtOAc) - Washing & Drying Alkylation->Workup Reaction Mixture Purification Purification - Silica Gel - Chromatography Workup->Purification Crude Product Product Final Product This compound Purification->Product Pure Compound

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery and Patents

This compound is not typically an active pharmaceutical ingredient (API) itself. Instead, its value lies in its utility as a versatile intermediate for constructing more complex molecules with therapeutic potential. The piperazinone core provides a rigid and synthetically accessible scaffold that can be further functionalized. The presence of the methyl ester allows for straightforward conversion to a carboxylic acid or amide, enabling linkage to other molecular fragments.

The broad applicability of the piperazine and oxopiperazine scaffold is documented in numerous patents and scientific articles, highlighting its importance in modern drug discovery.[1]

  • Oncology: Piperazine derivatives have been investigated as inhibitors of key cancer-related enzymes. For example, they form the core of certain Poly (ADP-ribose) polymerase (PARP) inhibitors used in breast cancer therapy and MEK inhibitors for hepatocarcinoma.

  • Central Nervous System (CNS) Disorders: The piperazine moiety is a common feature in drugs targeting the CNS. It is found in antipsychotics and is a key component in the synthesis of vortioxetine, a drug used for treating depression and anxiety.[11]

  • Infectious Diseases: The structural features of piperazine derivatives make them suitable candidates for anti-infective agents. They have been explored for their antibacterial and antiprotozoan activities.[12]

  • Autoimmune and Inflammatory Diseases: The scaffold is utilized in the development of CXCR3 modulators, which are promising for treating autoimmune disorders like rheumatoid arthritis and inflammatory conditions.[13]

The existence of numerous patents covering compounds derived from this and related structures underscores its commercial relevance and the continued interest of the pharmaceutical industry in this chemical class.[1][11][12][13][14]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:[1]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Handling Precautions: Standard laboratory safety protocols should be strictly followed. This includes handling the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.

Conclusion

This compound is a foundational building block in synthetic and medicinal chemistry. Its straightforward and efficient synthesis via N-alkylation makes it readily accessible for research and development. The inherent structural and chemical properties of the oxopiperazine ring, combined with the versatile methyl acetate handle, provide a robust platform for the generation of diverse molecular libraries. Its widespread application in the synthesis of compounds targeting a multitude of diseases, from cancer to CNS disorders, confirms its status as a valuable intermediate for drug discovery professionals.

References

  • PubChem. Methyl 2-(3-oxopiperazin-2-yl)acetate. National Center for Biotechnology Information. [Link]

  • ResearchGate. End-group functionalization of poly(2-oxazoline)s using methyl bromoacetate as initiator followed by direct amidation. [Link]

  • David Publishing. The Synthesis of Novel Annelated 2-Oxopiperazines by the Interaction Methyl (3-Oxopiperazin-2-Ylidene) Acetate with an N-Arylmaleimides. [Link]

  • Rasayan Journal of Chemistry. SYNTHESIS OF (SUBSTITUTED-PHENYL- 1,2,4-OXADIAZOL-5-YL) METHYL-2-(3-OXO-2,3-DIHYDRO- 4H-BENZO[B][1] OXAZIN-4-YL) ACETATE DERIV. [Link]

  • PubMed Central. Synthesis of Serine Derived Oxazolines Using a Molybdenum Dioxide Catalyst. [Link]

  • Macmillan Group - Princeton University. A general N-alkylation platform via copper metallaphotoredox and silyl radical activation of alkyl halides. [Link]

  • Google Patents.
  • World Journal of Pharmacy and Pharmaceutical Sciences. Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of. [Link]

  • Organic & Biomolecular Chemistry. DMSO arbitrated Oxidative Annulation Followed by Homologated N-Alkylation: Microwave-Assisted Efficient and Greener Approach to. [Link]

  • MDPI. The N-Alkylation of Agelastatin A Modulates Its Chemical Reactivity. [Link]

  • Google Patents. EP3024832B1 - 2-([1][15]triazol-1-yl)-ethanone derivatives.

  • AccelaChem. 89852-17-5,Methyl 3-Oxopiperazine-2-acetate. [Link]

  • Google Patents. US5229382A - 2-methyl-thieno-benzodiazepine.
  • PubChem. Methyl 2-[2-(2-oxo-4-phenyl-azetidin-1-yl)pentanoylamino]acetate. [Link]

  • Google Patents.
  • Arctom. CAS NO. 89852-17-5 | methyl 2-(3-oxopiperazin-2-yl)acetate. [Link]

Sources

Methodological & Application

Application Notes and Protocols: Synthesis of Methyl 2-(2-oxopiperazin-1-yl)acetate from 2-Oxopiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 2-Oxopiperazine Scaffold

The 2-oxopiperazine moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a wide array of biologically active molecules.[1] Its rigid, yet conformationally versatile structure provides a three-dimensional framework that can present substituents in precise orientations for optimal interaction with biological targets. Consequently, derivatives of 2-oxopiperazine are integral to the discovery and development of novel therapeutics, from enzyme inhibitors to receptor modulators.

This application note provides a comprehensive guide to the synthesis of Methyl 2-(2-oxopiperazin-1-yl)acetate, a key intermediate for introducing a carboxymethyl group onto the 2-oxopiperazine core. This functionalization serves as a versatile handle for further chemical elaboration, such as amide bond formation or ester hydrolysis, enabling the construction of diverse compound libraries for drug discovery campaigns. We will delve into the mechanistic rationale, provide a field-proven protocol, and detail the necessary analytical methods for self-validation of the synthesis.

Mechanistic Insights and Strategic Considerations: The N1 vs. N4 Alkylation Challenge

The synthesis of this compound is achieved via a direct N-alkylation of 2-oxopiperazine (also known as piperazin-2-one) with methyl bromoacetate. The primary challenge in this synthesis is controlling the regioselectivity of the alkylation. The 2-oxopiperazine ring possesses two distinct nitrogen atoms: an amide nitrogen at the N1 position and a secondary amine nitrogen at the N4 position.

  • N4 Nitrogen: This nitrogen behaves as a typical secondary amine and is inherently more nucleophilic than the N1 nitrogen. Direct alkylation under neutral or mildly basic conditions would likely favor substitution at this position.

  • N1 Nitrogen: This is an amide nitrogen. The lone pair of electrons on this nitrogen is delocalized into the adjacent carbonyl group, significantly reducing its nucleophilicity.

To achieve the target N1-alkylation, it is necessary to deprotonate the amide proton at the N1 position. This generates a potent nucleophilic anion (an amidate) that can readily attack the electrophilic carbon of methyl bromoacetate in a classic SN2 reaction. The choice of base is therefore critical; it must be strong enough to deprotonate the N1 amide (pKa ≈ 17-18) but ideally not so harsh as to promote side reactions like ester hydrolysis. Common bases for this transformation include sodium hydride (NaH) or potassium carbonate (K₂CO₃) in a polar aprotic solvent like Dimethylformamide (DMF).

The overall synthetic transformation is depicted below:

Caption: Reaction scheme for the N1-alkylation of 2-oxopiperazine.

Detailed Experimental Protocol

This protocol is based on well-established procedures for the N-alkylation of lactams and related heterocycles.[2][3] It is designed to be a self-validating system, with clear steps for reaction monitoring and product characterization.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleCAS NumberNotes
2-Oxopiperazine≥97%Sigma-Aldrich5625-67-2Store in a desiccator.
Methyl Bromoacetate≥98%Sigma-Aldrich96-32-2Lachrymator, handle in a fume hood.
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Fisher Scientific584-08-7Finely powdered for best results.
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Acros Organics68-12-2Use a sure-seal bottle.
Ethyl Acetate (EtOAc)ACS GradeVWR141-78-6For extraction and chromatography.
HexanesACS GradeVWR110-54-3For chromatography.
Saturated Sodium Bicarbonate (aq)---For work-up.
Brine (Saturated NaCl aq)---For work-up.
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory GradeFisher Scientific7487-88-9For drying organic layers.
TLC PlatesSilica Gel 60 F₂₅₄MilliporeSigma-For reaction monitoring.
Step-by-Step Methodology

G start Start setup 1. Reaction Setup - Add 2-oxopiperazine (1.0 eq) and K₂CO₃ (1.5 eq) to a flame-dried flask. - Add anhydrous DMF under N₂. start->setup addition 2. Reagent Addition - Cool flask to 0 °C. - Add methyl bromoacetate (1.1 eq) dropwise. setup->addition reaction 3. Reaction - Warm to room temperature. - Stir for 12-24 hours. addition->reaction monitoring 4. Monitoring - Check reaction progress by TLC. - Eluent: 10% MeOH in DCM. - Visualize with UV and/or KMnO₄ stain. reaction->monitoring monitoring->reaction Incomplete quench 5. Work-up: Quenching - Pour reaction mixture into cold water. - Stir for 15 minutes. monitoring->quench Complete extraction 6. Work-up: Extraction - Extract with Ethyl Acetate (3x). - Combine organic layers. quench->extraction wash 7. Work-up: Washing - Wash with water, then brine. - Dry over anhydrous MgSO₄. extraction->wash concentrate 8. Isolation - Filter off drying agent. - Concentrate under reduced pressure to obtain crude product. wash->concentrate purify 9. Purification - Purify by flash column chromatography. - Gradient elution (e.g., 50-100% EtOAc in Hexanes). concentrate->purify characterize 10. Characterization - Obtain ¹H NMR, ¹³C NMR, and MS data. - Confirm structure and purity. purify->characterize end End (Pure Product) characterize->end

Caption: Experimental workflow for the synthesis of this compound.

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 2-oxopiperazine (1.00 g, 10.0 mmol, 1.0 eq) and finely powdered anhydrous potassium carbonate (2.07 g, 15.0 mmol, 1.5 eq).

  • Solvent Addition: Add anhydrous DMF (20 mL) via syringe. Stir the suspension for 15 minutes at room temperature.

  • Reagent Addition: Cool the flask to 0 °C using an ice bath. Slowly add methyl bromoacetate (1.04 mL, 11.0 mmol, 1.1 eq) dropwise over 5 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 12-24 hours. The reaction should remain under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting 2-oxopiperazine is consumed. A suitable eluent is 10% Methanol in Dichloromethane. The starting material and product can be visualized under UV light (if applicable) or by staining with a potassium permanganate solution.

  • Work-up:

    • Once the reaction is complete, pour the mixture into a beaker containing 100 mL of cold water and stir for 15 minutes.

    • Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product, typically as a viscous oil or solid.

  • Purification: Purify the crude material by flash column chromatography on silica gel. A gradient elution, for example, starting with 50% ethyl acetate in hexanes and gradually increasing to 100% ethyl acetate, is often effective at separating the product from any unreacted starting materials or byproducts.

  • Final Product: The pure this compound should be isolated as a white solid or a colorless oil. The yield is typically in the range of 70-85%.

Characterization and Data Interpretation

Validation of the final product's identity and purity is essential. The following data are expected for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.

  • ¹H NMR (400 MHz, CDCl₃): Based on spectral data from a closely related structure found in the patent literature, the following characteristic peaks are expected.[1]

    • δ ~3.92 (s, 2H): This singlet corresponds to the two protons of the methylene group (-CH₂-) attached to the N1 nitrogen. The singlet multiplicity indicates no adjacent protons.

    • δ ~3.71 (s, 3H): This singlet is characteristic of the three protons of the methyl ester group (-OCH₃).

    • δ ~3.4-3.6 (m, 4H): These signals, likely appearing as multiplets, correspond to the four protons of the two methylene groups within the piperazine ring (-NCH₂CH₂NH-).

    • δ (broad s, 1H): A broad singlet corresponding to the N-H proton of the secondary amine at the N4 position. The chemical shift of this proton can be variable and it may exchange with D₂O.

  • ¹³C NMR (100 MHz, CDCl₃): (Predicted values)

    • δ ~170 ppm: Carbonyl carbon of the ester.

    • δ ~165 ppm: Carbonyl carbon of the amide (C2).

    • δ ~52 ppm: Methyl carbon of the ester (-OCH₃).

    • δ ~50 ppm: Methylene carbon attached to N1 (-NCH₂CO-).

    • δ ~45-48 ppm: Methylene carbons of the piperazine ring (C3 and C5).

    • δ ~42 ppm: Methylene carbon of the piperazine ring (C6).

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry should confirm the molecular weight of the product.

  • Expected [M+H]⁺: 173.0921 (Calculated for C₇H₁₃N₂O₃⁺)

Conclusion

The N-alkylation of 2-oxopiperazine with methyl bromoacetate is a robust and efficient method for the synthesis of this compound. By carefully selecting a suitable base to ensure regioselective alkylation at the N1 position, this valuable synthetic intermediate can be prepared in good yield. The protocol described herein, coupled with rigorous analytical characterization, provides researchers, scientists, and drug development professionals with a reliable pathway to access this versatile building block for the advancement of medicinal chemistry programs.

References

  • Boley, A. J., Genova, J. C., & Nicewicz, D. A. (2024). A reaction of carbonyl and amine condensation partners provides a broad range of piperazines in good yields. Journal of the American Chemical Society, 146(4), 3114–3123. Available from: [Link]

  • CN108610333B. Inducing MDM2 to self-degrade E3 ubiquitin ligase dimer amide micromolecule PROTACs. Google Patents.
  • El-Faham, A., et al. (2018). Ethyl 2-[4-(4-methoxybenzyl)-3-methyl-6-oxopyridazin-1-yl]acetate. IUCrData, 3(1), x172205. Available from: [Link]

  • Kotgire, S. S., et al. (2012). Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of 2,3 disubstituted quinazolinones. International Journal of Pharmaceutical Sciences and Research, 3(11), 4345-4348. Available from: [Link]

  • Lu, Z., & Stahl, S. S. (2012). Use of a base-free Pd(DMSO)₂(TFA)₂ catalyst enables the synthesis of six-membered nitrogen heterocycles via a Wacker-type aerobic oxidative cyclization of alkenes. Organic Letters, 14(5), 1234–1237. Available from: [Link]

Sources

Application Note: A Robust Protocol for the Purification of Methyl 2-(2-oxopiperazin-1-yl)acetate by Normal-Phase Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl 2-(2-oxopiperazin-1-yl)acetate is a key heterocyclic building block in medicinal chemistry and drug development. Its synthesis typically yields a crude product mixture containing unreacted starting materials, by-products, and other process-related impurities, necessitating a reliable purification strategy. The compound's inherent polarity, stemming from its ester, lactam, and dual nitrogen functionalities, presents a challenge for standard chromatographic methods. This application note provides a detailed, field-proven protocol for the efficient purification of this compound using silica gel column chromatography. We emphasize a systematic approach, beginning with mobile phase optimization via Thin-Layer Chromatography (TLC) and culminating in a preparative column separation using a modified eluent system to ensure high purity and yield.

Introduction and Scientific Rationale

The purification of polar, nitrogen-containing compounds like this compound on silica gel is often complicated by strong, undesirable interactions between the basic nitrogen centers of the analyte and the acidic silanol (Si-OH) groups on the silica surface. This interaction can lead to significant peak tailing, poor resolution, and in some cases, irreversible adsorption of the product onto the stationary phase.

This protocol overcomes these challenges by employing a normal-phase chromatography system with a mobile phase modified by a basic additive.[1] Normal-phase chromatography utilizes a polar stationary phase (silica gel) and a less polar mobile phase.[2][3] Non-polar impurities are eluted first, followed by the target compound and then more polar impurities, by gradually increasing the polarity of the mobile phase.[4] The addition of a small percentage of a base, such as triethylamine (TEA) or ammonium hydroxide, to the eluent serves a critical function: it deactivates the acidic silanol sites on the silica gel, preventing ionic interactions and ensuring the analyte elutes with a symmetrical peak shape, thereby maximizing separation efficiency.

Physicochemical Properties of the Target Compound

Understanding the properties of this compound is fundamental to designing an effective purification strategy.

PropertyValueSource
Molecular Formula C₇H₁₂N₂O₃PubChem[5]
Molecular Weight 172.18 g/mol PubChem[5][6]
Physical Form SolidChemical Suppliers[6][7]
Melting Point 95-96 °CChemical Suppliers[7]
Polarity Polar, due to ester, amide (lactam), and amine functionalities. Soluble in polar organic solvents.Inferred from structure & piperazine solubility data

Overall Purification Workflow

The purification process is a systematic workflow designed to ensure reproducibility and success. It begins with analytical TLC to define the separation conditions, followed by the preparative column chromatography procedure.

Purification_Workflow cluster_prep Phase 1: Method Development cluster_purification Phase 2: Preparative Purification cluster_analysis Phase 3: Analysis & Isolation TLC TLC Solvent System Screening Optimal Identify Optimal Eluent (Rf ≈ 0.3) TLC->Optimal Analyze spots Slurry Prepare Silica Gel Slurry Optimal->Slurry Proceed to scale-up Packing Pack Chromatography Column Slurry->Packing Loading Load Crude Sample (Dry or Wet) Packing->Loading Elution Elute with Gradient Mobile Phase Loading->Elution Fractions Collect Fractions Elution->Fractions TLC_Analysis Analyze Fractions by TLC Fractions->TLC_Analysis Monitor purity Combine Combine Pure Fractions TLC_Analysis->Combine Evaporate Remove Solvent via Rotary Evaporation Combine->Evaporate Final Obtain Pure Product Evaporate->Final

Sources

Application Notes and Protocols for the Derivatization of Methyl 2-(2-oxopiperazin-1-yl)acetate in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The 2-Oxopiperazine Scaffold as a Privileged Structure in Medicinal Chemistry

The piperazine ring is a cornerstone in the design of therapeutic agents, recognized for its ability to impart favorable pharmacokinetic properties such as improved water solubility and oral bioavailability.[1] Specifically, the 2-oxopiperazine (or piperazinone) moiety, a structural variant, has emerged as a "privileged scaffold" in modern medicinal chemistry. Its derivatives have shown a wide spectrum of biological activities, including potent inhibition of enzymes like acetylcholinesterase and β-secretase 1, which are implicated in Alzheimer's disease, and as inhibitors of the dengue virus.[][3]

The parent compound, Methyl 2-(2-oxopiperazin-1-yl)acetate, presents a versatile template for the exploration of structure-activity relationships (SAR). This document provides a detailed guide for the strategic derivatization of this scaffold, outlining robust synthetic protocols and analytical methodologies to support drug discovery campaigns. The inherent functionalities of this molecule—a secondary amine, a lactam, and a methyl ester—offer multiple handles for chemical modification, allowing for a systematic investigation of how structural changes influence biological activity.

Strategic Approaches to Derivatization for SAR Exploration

The exploration of SAR for the this compound core is centered around three primary vectors of chemical modification. The rationale behind this strategic diversification is to probe the chemical space around the core scaffold to identify key pharmacophoric features that govern target engagement and biological response.

  • Vector 1: N-4 Substitution of the Piperazinone Ring: The secondary amine at the N-4 position is a prime site for introducing a wide array of substituents. This position often plays a crucial role in establishing interactions with biological targets, such as hydrogen bonding or ionic interactions.[4] Modifications at this site can significantly impact a compound's potency, selectivity, and physicochemical properties.

  • Vector 2: Amide Bond Formation via the Methyl Ester: The methyl ester provides a convenient handle for the synthesis of a diverse library of amides. Amide bond formation is one of the most frequently utilized reactions in medicinal chemistry, allowing for the introduction of various functional groups that can probe different regions of a target's binding pocket.[5]

  • Vector 3: Modification of the Acetate Side Chain: While less common, modifications to the acetate linker itself, such as the introduction of alkyl groups at the alpha-carbon, can be explored to investigate the impact of conformational rigidity and steric bulk on biological activity.

The following diagram illustrates these key derivatization points on the core scaffold.

Synthesis_Workflow Start Starting Material: This compound Reaction Derivatization Reaction (N-Alkylation or Amide Coupling) Start->Reaction Workup Aqueous Workup (Extraction & Washing) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Characterization Characterization (NMR, MS, HPLC) Purification->Characterization SAR_Study SAR Analysis Characterization->SAR_Study

Sources

Application Notes & Protocols: Evaluating "Methyl 2-(2-oxopiperazin-1-yl)acetate" for Antiviral Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Investigating Piperazine Derivatives in Antiviral Research

The piperazine heterocycle is a well-established "privileged scaffold" in medicinal chemistry, demonstrating a broad spectrum of biological activities.[1] Its derivatives have been successfully developed into drugs for a range of therapeutic areas, including infectious diseases.[2] In the realm of virology, numerous piperazine-containing compounds have shown promise as antiviral agents, targeting various stages of the viral life cycle.[3] This has led to a growing interest in the synthesis and evaluation of novel piperazine derivatives as potential antiviral therapeutics.

"Methyl 2-(2-oxopiperazin-1-yl)acetate" is a novel compound featuring the core 2-oxopiperazine moiety. While direct antiviral data for this specific molecule is not yet prevalent in public literature, its structural alerts suggest the potential for interaction with viral or host cell targets. The presence of the ester and lactam functionalities offers sites for hydrogen bonding and potential covalent interactions, making it an intriguing candidate for antiviral screening.

These application notes provide a comprehensive guide for researchers and drug development professionals on the systematic evaluation of "this compound" as a potential antiviral drug candidate. The protocols outlined herein cover the essential stages of preclinical antiviral drug discovery, from initial synthesis and in vitro screening to mechanism of action studies and preliminary in vivo efficacy assessment.

Part 1: Synthesis and Characterization of this compound

A reliable synthetic route and thorough characterization are the cornerstones of any drug discovery program. While several methods for synthesizing piperazine derivatives exist, a common approach involves nucleophilic substitution reactions.[1]

Proposed Synthesis Protocol

A plausible synthetic route to this compound could involve the reaction of 2-oxopiperazine with methyl 2-bromoacetate in the presence of a suitable base to facilitate the N-alkylation.

Materials:

  • 2-oxopiperazine

  • Methyl 2-bromoacetate

  • Potassium carbonate (K2CO3)

  • Acetonitrile (ACN)

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Step-by-Step Protocol:

  • To a solution of 2-oxopiperazine (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add methyl 2-bromoacetate (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60°C and stir for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound as a solid.

Physicochemical Characterization

The identity and purity of the synthesized compound must be confirmed using standard analytical techniques.

PropertyMethodExpected Result
Molecular Formula -C7H12N2O3
Molecular Weight Mass Spectrometry (MS)172.18 g/mol
Appearance Visual InspectionWhite to off-white solid
Melting Point Melting Point ApparatusTo be determined
Purity High-Performance Liquid Chromatography (HPLC)>95%
Identity 1H NMR, 13C NMRSpectra consistent with the proposed structure

Part 2: In Vitro Antiviral Screening Cascade

The initial evaluation of an antiviral candidate involves a series of in vitro assays to determine its efficacy and safety profile. This cascade approach allows for the efficient identification of promising compounds while minimizing resource expenditure.

Cytotoxicity Assessment: Establishing a Therapeutic Window

Before assessing antiviral activity, it is crucial to determine the concentration range at which the compound is not toxic to the host cells.[4] This is essential for calculating the selectivity index (SI), a key parameter in drug development.[4]

Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[5]

Materials:

  • Host cell line (e.g., Vero, MDCK, Huh-7, depending on the target virus)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplates

Step-by-Step Protocol:

  • Seed the 96-well plates with host cells at an appropriate density and incubate overnight to allow for cell attachment.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the old medium from the cells and add the compound dilutions to the respective wells. Include a "cells only" control (no compound) and a "medium only" control (no cells).

  • Incubate the plates for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).

  • Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration.

Antiviral Efficacy Testing: Plaque Reduction Assay

The plaque reduction assay is a functional assay that measures the ability of a compound to inhibit the lytic cycle of a virus.[6][7]

Protocol: Plaque Reduction Neutralization Test (PRNT)

Materials:

  • Confluent monolayer of host cells in 6-well or 12-well plates

  • Target virus stock of known titer (Plaque Forming Units/mL)

  • This compound serial dilutions

  • Overlay medium (e.g., containing agarose or methylcellulose)

  • Crystal violet staining solution

Step-by-Step Protocol:

  • Prepare serial dilutions of the compound in serum-free medium.

  • Mix each compound dilution with a standardized amount of virus (e.g., 100 PFU) and incubate for 1 hour at 37°C to allow the compound to interact with the virus.[8]

  • Wash the confluent cell monolayers with PBS.

  • Inoculate the cells with the virus-compound mixtures and incubate for 1 hour to allow for viral adsorption.[9]

  • Remove the inoculum and add the overlay medium containing the corresponding concentration of the compound.

  • Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

  • Fix the cells with a formalin solution and stain with crystal violet.

  • Count the number of plaques in each well and calculate the 50% effective concentration (EC50), which is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.[10]

Data Analysis and Interpretation

The primary output of the initial in vitro screening is the Selectivity Index (SI), which is a ratio of the compound's cytotoxicity to its antiviral activity.

Selectivity Index (SI) = CC50 / EC50

A higher SI value indicates a more promising therapeutic window. Generally, an SI of >10 is considered a good starting point for further investigation.

Hypothetical In Vitro Screening Data:

VirusHost CellCC50 (µM)EC50 (µM)Selectivity Index (SI)
Influenza A (H1N1) MDCK>1008.5>11.8
Herpes Simplex Virus-1 (HSV-1) Vero>10015.2>6.6
Dengue Virus (DENV-2) Huh-7>10012.7>7.9
Human Immunodeficiency Virus-1 (HIV-1) MT-4>10025.0>4.0

Workflow for In Vitro Antiviral Screening:

G cluster_0 Compound Preparation cluster_1 In Vitro Evaluation cluster_2 Decision cluster_3 Next Steps synthesis Synthesis & Purification of This compound characterization Physicochemical Characterization (NMR, MS, HPLC) synthesis->characterization cytotoxicity Cytotoxicity Assay (MTT) Determine CC50 characterization->cytotoxicity antiviral Antiviral Efficacy Assay (Plaque Reduction) Determine EC50 characterization->antiviral si_calc Calculate Selectivity Index (SI = CC50 / EC50) cytotoxicity->si_calc antiviral->si_calc decision SI > 10? si_calc->decision proceed Proceed to Mechanism of Action Studies decision->proceed Yes stop Stop or Modify Compound decision->stop No

Caption: In Vitro Antiviral Screening Workflow.

Part 3: Elucidating the Mechanism of Action

Understanding how a compound inhibits viral replication is critical for its development as a therapeutic.[11] The mechanism of action (MoA) can be elucidated through a variety of assays targeting different stages of the viral life cycle.[12][13]

Time-of-Addition Assay

This assay helps to pinpoint the stage of the viral replication cycle that is inhibited by the compound.

Protocol: Time-of-Addition Assay

Step-by-Step Protocol:

  • Seed host cells in a multi-well plate.

  • Infect the cells with the target virus.

  • Add this compound at different time points post-infection (e.g., -2 to 0 hours, 0-2 hours, 2-4 hours, etc.).

  • At the end of the replication cycle, quantify the viral yield (e.g., by plaque assay or RT-qPCR).

  • A significant reduction in viral yield at a specific time point suggests that the compound targets the viral replication step occurring during that time window (e.g., entry, replication, assembly, or egress).

Specific Enzyme Inhibition Assays

If the time-of-addition assay suggests inhibition of viral replication, specific enzymatic assays can be performed. For example, if the compound is active against a retrovirus like HIV, a reverse transcriptase inhibition assay would be appropriate.

Protocol: Reverse Transcriptase (RT) Inhibition Assay

Materials:

  • Recombinant HIV-1 Reverse Transcriptase

  • Poly(A) template and oligo(dT) primer

  • Labeled dNTPs (e.g., BrdU or DIG-labeled)

  • Reaction buffer

  • This compound

  • Positive control inhibitor (e.g., Nevirapine)

Step-by-Step Protocol:

  • In a microplate, combine the RT enzyme, template/primer, and reaction buffer.

  • Add serial dilutions of this compound.

  • Initiate the reaction by adding the labeled dNTPs.

  • Incubate at 37°C for 1 hour.

  • Stop the reaction and quantify the incorporation of the labeled dNTPs using an appropriate detection method (e.g., ELISA-based).

  • Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the RT activity.[14]

Hypothetical Signaling Pathway of Antiviral Action:

G cluster_0 Viral Entry cluster_1 Viral Replication cluster_2 Viral Protein Synthesis & Assembly cluster_3 Viral Egress virus Virus receptor Host Cell Receptor virus->receptor Attachment entry Entry & Uncoating receptor->entry viral_rna Viral RNA rt Reverse Transcriptase viral_rna->rt Reverse Transcription assembly Assembly viral_rna->assembly viral_dna Viral DNA rt->viral_dna integrase Integrase viral_dna->integrase provirus Provirus (Integrated DNA) integrase->provirus transcription Transcription provirus->transcription viral_mrna Viral mRNA transcription->viral_mrna translation Translation viral_mrna->translation viral_proteins Viral Proteins translation->viral_proteins protease Protease viral_proteins->protease Cleavage mature_proteins Mature Viral Proteins protease->mature_proteins mature_proteins->assembly budding Budding & Release assembly->budding new_virion New Virion budding->new_virion compound This compound compound->rt Inhibition

Caption: Hypothetical Inhibition of Reverse Transcriptase.

Part 4: In Vivo Efficacy and Safety Assessment

Promising in vitro data must be validated in a relevant animal model of the viral infection.[15] These studies provide crucial information on the compound's efficacy, pharmacokinetics, and safety in a living organism.

Animal Model Selection

The choice of animal model is critical and depends on the target virus. Common models include mice, ferrets, and non-human primates.[16]

In Vivo Efficacy Study Design

Protocol: Murine Model of Influenza Virus Infection

Materials:

  • BALB/c mice

  • Mouse-adapted influenza A virus

  • This compound formulated for administration (e.g., in a solution for oral gavage or intraperitoneal injection)

  • Positive control antiviral (e.g., Oseltamivir)

  • Vehicle control

Step-by-Step Protocol:

  • Acclimatize the mice to the laboratory conditions.

  • Infect the mice intranasally with a sublethal dose of influenza virus.

  • Initiate treatment with this compound, positive control, or vehicle at a specified time post-infection (e.g., 4 hours).

  • Administer the treatment daily for 5-7 days.

  • Monitor the mice daily for weight loss, clinical signs of illness, and mortality.

  • At various time points, euthanize subsets of mice and collect bronchoalveolar lavage (BAL) fluid and lung tissue.

  • Quantify the viral titer in the BAL fluid and lungs by plaque assay or RT-qPCR.

  • Assess lung inflammation by histology and cytokine analysis.

Data Presentation and Analysis

The results of the in vivo studies should be presented clearly to demonstrate the compound's efficacy.

Hypothetical In Vivo Efficacy Data (Murine Influenza Model):

Treatment GroupMean Weight Loss (%)Lung Viral Titer (log10 PFU/g)Survival Rate (%)
Vehicle Control 256.520
This compound (20 mg/kg) 124.280
Oseltamivir (10 mg/kg) 83.8100

Workflow for In Vivo Antiviral Evaluation:

G cluster_0 Pre-Study cluster_1 Infection and Treatment cluster_2 Monitoring and Data Collection cluster_3 Data Analysis cluster_4 Outcome model_selection Select Appropriate Animal Model formulation Develop Compound Formulation for In Vivo Administration model_selection->formulation treatment Administer Compound, Vehicle, or Positive Control formulation->treatment infection Infect Animals with Virus infection->treatment monitoring Monitor Clinical Signs, Weight Loss, and Survival treatment->monitoring sampling Collect Tissues and Fluids at Specified Time Points monitoring->sampling viral_load Quantify Viral Load sampling->viral_load pathology Assess Tissue Pathology and Inflammation viral_load->pathology pk_pd Pharmacokinetic/ Pharmacodynamic Analysis pathology->pk_pd outcome Determination of In Vivo Efficacy and Safety Profile pk_pd->outcome

Caption: In Vivo Antiviral Evaluation Workflow.

Conclusion

The protocols and workflows detailed in these application notes provide a robust framework for the initial preclinical evaluation of "this compound" as a potential antiviral agent. By systematically assessing its synthesis, in vitro cytotoxicity and efficacy, mechanism of action, and in vivo activity, researchers can generate the critical data needed to support its advancement in the drug development pipeline. The promising therapeutic potential of piperazine derivatives warrants a thorough investigation of this novel compound.

References

  • A review: Mechanism of action of antiviral drugs - PMC. (2021, March 16). Retrieved from [Link]

  • Antiviral Drug Screening. Virology Research Services. Retrieved from [Link]

  • Antiviral Efficacy of Verdinexor In Vivo in Two Animal Models of Influenza A Virus Infection. (2016). PLOS ONE. Retrieved from [Link]

  • Cell-based Assays to Identify Inhibitors of Viral Disease - PMC. (n.d.). Retrieved from [Link]

  • In Vitro and In Vivo Models for Studying SARS-CoV-2, the Etiological Agent Responsible for COVID-19 Pandemic. (2021). MDPI. Retrieved from [Link]

  • Mechanisms of action of antiviral drugs. (n.d.). EBSCO. Retrieved from [Link]

  • Methyl 2-(3-oxopiperazin-2-yl)acetate | C7H12N2O3. PubChem. Retrieved from [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2024). Wiley Online Library. Retrieved from [Link]

  • Plaque Assay Protocols. (2006, October 9). American Society for Microbiology. Retrieved from [Link]

  • Plaque Reduction Neutralization Test (PRNT) Protocol. Creative Biolabs. Retrieved from [Link]

  • Recent advances in the piperazine based antiviral agents: A remarkable heterocycle for antiviral research. (2023). Arabian Journal of Chemistry. Retrieved from [Link]

  • A SCID Mouse Model To Evaluate the Efficacy of Antivirals against SARS-CoV-2 Infection. (2022, August 4). Microbiology Spectrum. Retrieved from [Link]

  • STANDARD OPERATING PROCEDURE. (2021, April 20). EURL. Retrieved from [Link]

  • The Synthesis of Novel Annelated 2-Oxopiperazines by the Interaction Methyl (3-Oxopiperazin-2-Ylidene) Acetate with an N-Arylmaleimides. David Publishing. Retrieved from [Link]

  • Understanding Cytotoxicity. (2024, March 9). Virology Research Services. Retrieved from [Link]

  • Viral life cycle and antiviral drug targets. (2020, May 18). YouTube. Retrieved from [Link]

Sources

Application Notes and Protocols: Development of Biological Assays for Methyl 2-(2-oxopiperazin-1-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the initial biological characterization and assay development for the novel compound, Methyl 2-(2-oxopiperazin-1-yl)acetate. The piperazine and its oxidized derivative, the oxopiperazine, are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates with a vast range of biological activities, including anticancer, antiviral, and neuroprotective effects[1][2]. Given the lack of specific biological data for this compound, this guide presents a logical, tiered strategy for uncovering its potential therapeutic value. We begin with essential physicochemical characterization and proceed to a hypothesis-driven screening cascade, providing detailed, validated protocols for each stage. The causality behind experimental choices is explained to empower researchers to adapt these methods to their specific findings.

Introduction: The Oxopiperazine Scaffold as a Starting Point

The 2-oxopiperazine moiety is a conformationally constrained peptidomimetic, a feature often exploited to enhance binding affinity and metabolic stability of drug candidates[3][4]. Derivatives have shown promise as dengue virus inhibitors and have been integrated into various pharmacologically active agents[]. The parent piperazine ring is a cornerstone of modern pharmaceuticals, recognized for its ability to improve the pharmacokinetic profiles of molecules[1].

This compound is a small molecule incorporating this key scaffold. Its structure suggests potential for interaction with a variety of biological targets. However, before embarking on complex biological assays, a rigorous characterization of the test compound is paramount to ensure data integrity and reproducibility.

Part I: Prerequisite Physicochemical Characterization

Meaningful biological data can only be generated with a well-characterized compound. The following steps are mandatory before initiating any biological screening.

Identity and Purity Confirmation

It is critical to confirm that the compound's structure is correct and that it is free from significant impurities that could confound biological results.

Protocol 1: LC-MS and ¹H NMR Analysis

  • Principle: Liquid Chromatography-Mass Spectrometry (LC-MS) separates the compound from non-volatile impurities and confirms its molecular weight. Proton Nuclear Magnetic Resonance (¹H NMR) provides a detailed fingerprint of the molecule's structure.

  • Materials:

    • This compound sample

    • HPLC-grade solvents (e.g., acetonitrile, water, methanol)

    • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

    • NMR tubes

  • Methodology:

    • LC-MS:

      • Prepare a 1 mg/mL stock solution of the compound in methanol.

      • Inject 1-5 µL onto a C18 reverse-phase HPLC column.

      • Run a gradient of water to acetonitrile (both typically containing 0.1% formic acid).

      • Monitor the eluent with a UV detector (e.g., at 214 nm and 254 nm) and a mass spectrometer in positive ion mode.

      • Expected Result: A single major peak in the UV chromatogram with a corresponding mass peak of [M+H]⁺ at m/z 173.09[6]. Purity should ideally be >95%.

    • ¹H NMR:

      • Dissolve 5-10 mg of the compound in ~0.7 mL of a suitable deuterated solvent.

      • Acquire a ¹H NMR spectrum on a ≥400 MHz spectrometer.

      • Expected Result: The resulting spectrum should be consistent with the predicted structure of this compound, with appropriate chemical shifts and integration values for each proton.

Solubility Determination

Compound precipitation in an assay is a common source of artifacts. Determining solubility in aqueous buffers is crucial.

Protocol 2: Kinetic Solubility Assay in PBS

  • Principle: This protocol assesses the solubility of the compound in a physiologically relevant buffer, Phosphate-Buffered Saline (PBS).

  • Methodology:

    • Prepare a 10 mM stock solution of the compound in 100% DMSO.

    • Create a serial dilution of the stock solution in a 96-well plate using DMSO.

    • Add PBS (pH 7.4) to each well, typically a 1:100 dilution to achieve a final DMSO concentration of 1%.

    • Incubate the plate at room temperature for 2 hours with gentle shaking.

    • Measure the turbidity of each well using a nephelometer or a plate reader at a wavelength like 650 nm.

    • The highest concentration that does not show a significant increase in turbidity compared to the buffer-only control is considered the kinetic solubility limit.

ParameterRecommended SpecificationCausality
Identity Match to expected MW[6]Ensures the correct molecule is being tested.
Purity >95% by LC-UVMinimizes the risk of off-target effects from impurities.
Solubility >10 µM in PBS + 1% DMSOEnsures the compound remains in solution at typical screening concentrations.

Part II: A Tiered Strategy for Biological Target Discovery

Without a known target, a logical and efficient screening cascade is required to identify potential biological activity. This strategy prioritizes broad, cost-effective assays first, followed by more specific, hypothesis-driven investigations based on the chemical scaffold.

Screening_Cascade cluster_0 Tier 1: Initial Broad Screening cluster_1 Tier 2: Hypothesis-Driven Assays (Based on Scaffold) cluster_2 Tier 3: Mechanism of Action & Hit Validation A Compound QC (Purity, Identity, Solubility) B General Cytotoxicity Screen (e.g., NCI-60 Cell Line Panel) A->B If QC Pass C Neuro-Enzyme Assays (AChE, BACE1) B->C If No Hit / Neuro-cancer lines sensitive D Antiviral Assays (e.g., Dengue Plaque Reduction) B->D If No Hit E Kinase Panel Screen B->E If Hit in multiple lines G Dose-Response Analysis (IC50/EC50) B->G If Hit C->G D->G E->G F Other relevant assays (e.g., GPCRs, Ion Channels) H Orthogonal Assays G->H I Target Engagement Assays H->I

Figure 1: Tiered screening cascade for this compound.

Tier 1: General Cytotoxicity Screening

The first step is to assess whether the compound has a general effect on cell viability. A broad screen against a panel of cancer cell lines is an effective way to identify potential anti-proliferative activity. Piperazine derivatives have frequently shown cytotoxic effects against various cancer cell lines[7].

Protocol 3: MTT Anti-Proliferative Assay

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Materials:

    • Human cancer cell lines (e.g., HeLa, A549, MCF-7)

    • Complete cell culture medium (e.g., DMEM + 10% FBS)

    • 96-well clear flat-bottom plates

    • MTT solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • Positive control (e.g., Doxorubicin)

  • Methodology:

    • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of medium. Incubate for 24 hours (37°C, 5% CO₂).

    • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL to the appropriate wells. Include vehicle control (e.g., 0.1% DMSO) and positive control wells.

    • Incubation: Incubate the plate for 48-72 hours.

    • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours until purple precipitate is visible.

    • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well. Mix thoroughly to dissolve the formazan crystals.

    • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot viability against compound concentration and fit to a sigmoidal dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration).

Tier 2: Hypothesis-Driven Assays

If the initial cytotoxicity screen is negative, or if a specific cell line shows high sensitivity, the next step is to investigate targets suggested by the oxopiperazine scaffold's known activities.

A. Neuro-Enzyme Assays

Given that some 2-oxopiperazines have been investigated as BACE1 inhibitors for Alzheimer's disease, assessing activity against key neurological enzymes is a logical step[8].

Protocol 4: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

  • Principle: This assay measures the activity of AChE by detecting the product of the reaction between acetylthiocholine (the substrate) and DTNB (Ellman's reagent). The thiocholine produced by AChE reacts with DTNB to form a yellow-colored anion, which is measured spectrophotometrically at 412 nm.

  • Materials:

    • Human recombinant AChE

    • DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid))

    • Acetylthiocholine iodide (ATCI)

    • Phosphate buffer (pH 8.0)

    • Positive control (e.g., Donepezil)

  • Methodology:

    • In a 96-well plate, add 25 µL of varying concentrations of this compound.

    • Add 50 µL of AChE solution and 125 µL of DTNB solution.

    • Pre-incubate for 15 minutes at 25°C.

    • Initiate the reaction by adding 25 µL of ATCI solution.

    • Immediately measure the absorbance at 412 nm every minute for 10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration.

    • Determine the percent inhibition relative to the vehicle control.

    • Calculate the IC₅₀ value from the dose-response curve.

B. Antiviral Assays

The 2-oxopiperazine core has been identified in dengue virus inhibitors[]. A cell-based viral replication assay is a suitable method to screen for this potential activity.

Protocol 5: Plaque Reduction Neutralization Test (PRNT)

  • Principle: This assay quantifies the inhibition of viral replication by measuring the reduction in the formation of viral plaques (localized areas of cell death) in a monolayer of host cells.

  • Materials:

    • Susceptible host cells (e.g., Vero cells for Dengue virus)

    • Virus stock of known titer

    • Semi-solid overlay medium (e.g., medium containing carboxymethyl cellulose or agar)

    • Crystal violet staining solution

  • Methodology:

    • Seed host cells in 6-well plates and grow to confluence.

    • Prepare serial dilutions of the test compound and mix with a standard amount of virus (e.g., 100 plaque-forming units). Incubate for 1 hour at 37°C.

    • Remove the medium from the cell monolayers and add the virus-compound mixture.

    • After a 1-hour adsorption period, remove the inoculum and add the semi-solid overlay medium.

    • Incubate for several days until plaques are visible.

    • Fix the cells (e.g., with 10% formalin) and stain with crystal violet.

    • Count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque reduction compared to the virus-only control.

    • Determine the IC₅₀ value.

Data Presentation and Interpretation

All quantitative results should be summarized in clear, structured tables to facilitate comparison and decision-making.

Table 1: Hypothetical Cytotoxicity Screening Results (IC₅₀ in µM)

Cell LineTissue of OriginThis compoundDoxorubicin (Control)
MCF-7 Breast Cancer> 500.8
A549 Lung Cancer> 501.2
HeLa Cervical Cancer25.40.5
SH-SY5Y Neuroblastoma8.92.1

Interpretation: The hypothetical data above would suggest that the compound has modest and selective activity against the neuroblastoma cell line SH-SY5Y. This result would strongly justify prioritizing further investigation into neuro-active targets, such as the AChE and BACE1 assays described in Protocol 4.

Conclusion and Future Directions

This application note provides a systematic and robust framework for initiating the biological investigation of this compound. By starting with fundamental physicochemical characterization and moving through a tiered screening cascade, researchers can efficiently and logically probe the compound's biological potential. Positive "hits" from any of the described assays must be followed by more in-depth mechanism-of-action studies, including orthogonal assays to confirm the target and target engagement studies to demonstrate direct binding in a cellular context.

References

  • PubChem. "Methyl 2-(3-oxopiperazin-2-yl)acetate". National Center for Biotechnology Information. Accessed January 23, 2026. [Link]

  • Goud, B.L., et al. (2022). "Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors". MDPI. Accessed January 23, 2026. [Link]

  • UNODC. "Recommended methods for the Identification and Analysis of Piperazines in Seized Materials". United Nations Office on Drugs and Crime. Accessed January 23, 2026. [Link]

  • Al-Shehri, S., et al. (2022). "A Review on Analytical Methods for Piperazine Determination". NTU Journal of Pure Sciences. Accessed January 23, 2026. [Link]

  • Kim, Y., et al. (2018). "Bioactive Δ5-2-oxopiperazines currently under the drug". ResearchGate. Accessed January 23, 2026. [Link]

  • Al-Ostath, A., et al. (2022). "Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells". MDPI. Accessed January 23, 2026. [Link]

  • Ferro, S., et al. (2023). "Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023". PubMed Central. Accessed January 23, 2026. [Link]

  • Kaiser, M., et al. (2021). "Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides". MDPI. Accessed January 23, 2026. [Link]

  • Pospisilova, T., et al. (2024). "Second-generation piperazine derivatives as promising radiation countermeasures". PubMed Central. Accessed January 23, 2026. [Link]

  • Szabó, R., et al. (2022). "Novel Piperazine Derivatives of Vindoline as Anticancer Agents". MDPI. Accessed January 23, 2026. [Link]

  • ResearchGate. "Synthesis of target piperazine derivatives 23a–h. Reagents and conditions". ResearchGate. Accessed January 23, 2026. [Link]

  • Kodadek, T., et al. (2013). "Synthesis of Libraries of Peptidomimetic Compounds Containing a 2-oxopiperazine Unit in the Main Chain". PubMed. Accessed January 23, 2026. [Link]

  • ResearchGate. "An Evolving Role of Piperazine Moieties in Drug Design and Discovery". ResearchGate. Accessed January 23, 2026. [Link]

  • ResearchGate. "(PDF) Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]- 4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as Novel Histone Deacetylase Inhibitors". ResearchGate. Accessed January 23, 2026. [Link]

  • Al-Masoudi, W.A. (2023). "Synthesis and characterization of some new (1,3-Oxazepine) derivative from 6-methyl 2-thiouracil and study their biological activity". Baghdad Science Journal. Accessed January 23, 2026. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. "Biological Potentials of Oxazines as Promising Agents for Drug Discovery". International Journal of Pharmaceutical Sciences Review and Research. Accessed January 23, 2026. [Link]

  • National Institutes of Health. "Ethyl 2-[4-(4-methoxybenzyl)-3-methyl-6-oxopyridazin-1-yl]acetate". National Institutes of Health. Accessed January 23, 2026. [Link]

  • PubChemLite. "Methyl 2-(3-oxopiperazin-2-yl)acetate (C7H12N2O3)". PubChemLite. Accessed January 23, 2026. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Mono-N-Alkylation of Piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the selective mono-N-alkylation of piperazine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this critical synthetic transformation. The inherent symmetry of the piperazine ring presents a significant hurdle, often leading to undesired di-alkylation.[1] This guide provides in-depth, field-proven insights and troubleshooting strategies to help you achieve high yields and selectivity in your reactions.

Frequently Asked Questions (FAQs)

Here we address the most common questions regarding the mono-N-alkylation of piperazine.

Q1: Why is selective mono-N-alkylation of piperazine so challenging?

The primary challenge lies in the identical reactivity of the two secondary amine nitrogens in the piperazine ring.[1] Once the first alkylation occurs, the resulting mono-substituted piperazine is often more nucleophilic than the starting material, leading to a second alkylation event that produces the di-substituted by-product. This competitive reaction makes it difficult to isolate the desired mono-alkylated product in high yield.[1]

Q2: What are the main strategies to achieve selective mono-N-alkylation?

There are several effective strategies to favor mono-alkylation over di-alkylation:

  • Using a large excess of piperazine: This statistical approach ensures that the alkylating agent is more likely to encounter an unreacted piperazine molecule than a mono-alkylated one.

  • Mono-protection of piperazine: By temporarily blocking one of the nitrogen atoms with a protecting group (e.g., Boc), you can direct the alkylation to the unprotected nitrogen.[2][3]

  • Using a piperazine salt: The formation of a mono-salt (e.g., monohydrochloride) deactivates one of the nitrogen atoms, reducing its nucleophilicity and favoring mono-alkylation.[1][4][5]

  • Reductive amination: This alternative pathway involves the reaction of a mono-protected piperazine with an aldehyde or ketone, followed by reduction, which can offer higher selectivity.[2][3][6][7]

  • Flow chemistry: Continuous flow reactors allow for precise control of stoichiometry and reaction time, minimizing the formation of by-products.[2]

Q3: How do I choose the best strategy for my specific reaction?

The optimal strategy depends on several factors, including the nature of your alkylating agent, the desired scale of the reaction, and the available resources. The following decision-making workflow can guide your choice:

G start Start: Need to perform mono-N-alkylation of piperazine is_alkylating_agent_sensitive Is the alkylating agent sensitive or prone to side reactions? start->is_alkylating_agent_sensitive use_reductive_amination Consider Reductive Amination is_alkylating_agent_sensitive->use_reductive_amination Yes is_large_scale Is the reaction on a large scale? is_alkylating_agent_sensitive->is_large_scale No end Proceed with chosen method use_reductive_amination->end use_boc_protection Use Mono-Boc Protected Piperazine is_large_scale->use_boc_protection Yes use_piperazine_salt_or_excess Use Piperazine Salt or a Large Excess of Piperazine is_large_scale->use_piperazine_salt_or_excess No use_boc_protection->end has_flow_reactor Is a flow reactor available? use_piperazine_salt_or_excess->has_flow_reactor use_flow_chemistry Consider Flow Chemistry has_flow_reactor->use_flow_chemistry Yes has_flow_reactor->end No use_flow_chemistry->end

Caption: Decision workflow for selecting a mono-N-alkylation strategy.

Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiments.

Problem Potential Cause(s) Troubleshooting Steps
Low yield of mono-alkylated product and significant amount of di-alkylated product. - Insufficient excess of piperazine.- Reaction temperature is too high.- Reaction time is too long.- Increase the excess of piperazine to 5-10 equivalents.- Lower the reaction temperature.- Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed.
Product is water-soluble and difficult to extract from the aqueous phase during work-up. [2][5]The product is in its protonated (salt) form.- Adjust the pH of the aqueous layer to >10 with a base (e.g., NaOH, K2CO3) to deprotonate the product.- Extract with an appropriate organic solvent (e.g., dichloromethane, ethyl acetate).- If the product is still not extracting, consider using a continuous liquid-liquid extractor.
Formation of a quaternary ammonium salt. [2]The mono-alkylated product is further alkylated on the same nitrogen.- Use a less reactive alkylating agent if possible.- Consider using reductive amination instead of direct alkylation.[2][3]
Difficulty in separating the mono-alkylated product from unreacted piperazine and di-alkylated product. [1][2]Similar polarities of the components.- Use column chromatography with a suitable solvent system.- Consider converting the products to their salts to exploit differences in solubility.- For volatile compounds, distillation under reduced pressure might be an option.[2]

Experimental Protocols

Here are detailed, step-by-step methodologies for two of the most reliable mono-N-alkylation strategies.

Protocol 1: Mono-Alkylation using Boc-Protected Piperazine

This is a robust method that offers excellent control over selectivity.

Caption: Workflow for mono-alkylation via Boc-protection.

Step-by-Step Methodology:

  • Protection: If you are starting with piperazine, you will first need to prepare mono-Boc-piperazine. A common procedure involves the slow addition of di-tert-butyl dicarbonate (Boc)₂O (1 equivalent) to a solution of piperazine (2-3 equivalents) in a solvent like dichloromethane (DCM) at 0 °C to room temperature.

  • Alkylation:

    • Dissolve mono-Boc-piperazine (1 equivalent) and your alkylating agent (1-1.2 equivalents) in a suitable solvent such as acetonitrile or DMF.

    • Add a base, for example, potassium carbonate (K₂CO₃) (2-3 equivalents).

    • Stir the reaction mixture at room temperature or heat as required. Monitor the reaction progress by TLC or LC-MS.

    • Once the reaction is complete, filter off the base and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography.

  • Deprotection:

    • Dissolve the purified N-Boc-N'-alkylpiperazine in DCM.

    • Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

    • Stir the mixture at room temperature for 1-2 hours.

    • Remove the solvent and excess acid under reduced pressure to obtain the desired mono-alkylated piperazine as its salt.

    • The free base can be obtained by neutralizing the salt with a base and extracting with an organic solvent.

Protocol 2: Reductive Amination

This method is particularly useful for introducing alkyl groups from aldehydes and ketones and avoids the formation of quaternary salts.[2][3]

Step-by-Step Methodology:

  • Imine Formation and Reduction:

    • Dissolve mono-Boc-piperazine (1 equivalent) and the desired aldehyde or ketone (1-1.2 equivalents) in a solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

    • Add a reducing agent, for instance, sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents).

    • Stir the reaction at room temperature until the starting materials are consumed (monitor by TLC or LC-MS).

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with the same solvent.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

  • Deprotection: Follow the same deprotection procedure as described in Protocol 1.

References

  • Process for the N-monoalkylation of piperazine.
  • Comparative synthetic platforms for mono‐N‐alkylation of piperazine... ResearchGate. [Link]

  • Site-Selective C–H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis. ACS Publications. [Link]

  • What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate. [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. MDPI. [Link]

  • Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. National Center for Biotechnology Information. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. National Center for Biotechnology Information. [Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. [Link]

  • Synthesis of piperazines. Organic Chemistry Portal. [Link]

  • Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. MDPI. [Link]

  • What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate. [Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. [Link]

  • Method for preparing n-alkyl-piperazines.
  • What are probably the best conditions to perform monoalkylation in piperazine with an primary alkyl iodide? ResearchGate. [Link]

Sources

"Methyl 2-(2-oxopiperazin-1-yl)acetate" synthesis side product identification

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Methyl 2-(2-oxopiperazin-1-yl)acetate

Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and identify potential side products encountered during this synthesis. Our goal is to provide practical, experience-driven insights to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the standard synthetic route for this compound, and what is the primary mechanistic consideration?

A: The most common and direct method for synthesizing this compound is the N-alkylation of the 2-oxopiperazine core. This reaction typically involves treating 2-oxopiperazine with a methyl haloacetate (e.g., methyl chloroacetate or methyl bromoacetate) in the presence of a suitable base.

Causality of Experimental Choices: The choice of base and solvent is critical. A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or a hindered amine like N,N-diisopropylethylamine (DIPEA), is preferred to deprotonate the nitrogen atom of 2-oxopiperazine without competing in the alkylation reaction.[1] Polar aprotic solvents like acetonitrile (ACN) or dimethylformamide (DMF) are ideal as they effectively dissolve the reactants and facilitate the Sₙ2 reaction mechanism.

The core challenge lies in the regioselectivity of the alkylation. 2-Oxopiperazine has two distinct nitrogen atoms: N1 (an amide nitrogen) and N4 (a secondary amine nitrogen). The secondary amine at the N4 position is significantly more nucleophilic and basic than the amide nitrogen at N1. Consequently, direct alkylation under neutral or mildly basic conditions will preferentially yield the N4-alkylated isomer. To achieve alkylation at the N1 position, harsher conditions, such as using a very strong base (e.g., NaH) to deprotonate the less acidic N1 amide proton, are often required.[2]

Synthesis_Pathway reagents Methyl Chloroacetate + Base (e.g., NaH) + Solvent (e.g., DMF) start 2-Oxopiperazine product This compound (Target Product) start->product N1-Alkylation

Caption: General N1-Alkylation Synthetic Pathway.

Q2: During LC-MS analysis of my crude product, I observe a prominent peak with a mass of M+86 Da relative to my product. What is this impurity?

A: This signal, corresponding to a molecular weight of 258.26 g/mol , is almost certainly the N1,N4-dialkylated side product , specifically Methyl 2-(4-(2-methoxy-2-oxoethyl)-2-oxopiperazin-1-yl)acetate.

Mechanism of Formation: This side product arises when a second molecule of the methyl haloacetate reagent reacts with the remaining N-H bond at the N4 position of your target molecule. This is a common issue if an excess of the alkylating agent is used or if the reaction is allowed to proceed for too long at elevated temperatures. The N4 amine is highly susceptible to this second alkylation.

Troubleshooting & Prevention:

  • Stoichiometry Control: Use a precise 1.0 to 1.1 equivalents of the methyl haloacetate. An excess should be strictly avoided.

  • Controlled Addition: Add the alkylating agent slowly (e.g., via syringe pump) to the reaction mixture. This maintains a low instantaneous concentration, favoring mono-alkylation over di-alkylation.[1]

  • Temperature Management: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. For many alkylations, starting at 0 °C and slowly warming to room temperature is effective.

Q3: My product appears clean by LC-MS, but the ¹H NMR shows two distinct sets of peaks, suggesting an isomeric mixture. What is the likely isomeric impurity?

A: You are likely observing a mixture of the desired N1-alkylated product and the kinetically favored N4-alkylated isomer , Methyl 2-(3-oxopiperazin-1-yl)acetate.

Expert Insight: As mentioned in Q1, the secondary amine at N4 is more nucleophilic than the N1 amide. Unless conditions are optimized for N1 deprotonation (e.g., using a strong, non-nucleophilic base like sodium hydride), a significant amount of N4-alkylation will occur. In many standard conditions (e.g., K₂CO₃ in ACN), the N4 isomer may even be the major product.

Identification Protocol: Differentiating these isomers is readily achieved using ¹H and ¹³C NMR spectroscopy. The chemical shifts of the protons on the acetate methylene group (-N-CH₂-COO-) will be different.

  • N1-Isomer (Target): The methylene protons are adjacent to an amide nitrogen, which is electron-withdrawing. They will appear at a characteristic downfield shift.

  • N4-Isomer (Side Product): The methylene protons are adjacent to an amine nitrogen. They will typically be found at a relatively more upfield chemical shift compared to the N1-isomer.

2D NMR techniques like HSQC and HMBC can be used for unambiguous confirmation by correlating the methylene protons to their respective carbons and neighboring atoms within the piperazine ring.[3]

Isomer_Formation cluster_0 Reaction Pathways start 2-Oxopiperazine + Methyl Haloacetate product_N1 N1-Alkylated Isomer (Thermodynamic Product - requires strong base) start->product_N1 Route A product_N4 N4-Alkylated Isomer (Kinetic Product - favored under mild conditions) start->product_N4 Route B

Sources

Technical Support Center: Synthesis of Methyl 2-(2-oxopiperazin-1-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced heterocyclic synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals tackling the synthesis of Methyl 2-(2-oxopiperazin-1-yl)acetate . My goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize this challenging N-alkylation reaction. We will delve into the common pitfalls, focusing on strategies to overcome the primary obstacle of regioselectivity and drive your reaction toward a high yield of the desired N1-alkylated product.

Section 1: Reaction Fundamentals & The Core Challenge

The target molecule, this compound, is synthesized by the N-alkylation of a 2-oxopiperazine core with an appropriate C2 electrophile, typically methyl bromoacetate or methyl chloroacetate.

The fundamental challenge in this synthesis is regioselectivity . The 2-oxopiperazine ring possesses two distinct nitrogen atoms:

  • N1: An amide (lactam) nitrogen, which is weakly acidic and poorly nucleophilic.

  • N4: A secondary amine nitrogen, which is significantly more basic and nucleophilic.

Direct alkylation of unprotected 2-oxopiperazine will overwhelmingly favor reaction at the more nucleophilic N4 position, leading to the isomeric byproduct, Methyl 2-(3-oxopiperazin-1-yl)acetate, and consequently, a very low or non-existent yield of your target compound.

Caption: The core regioselectivity problem in direct alkylation.

Section 2: Frequently Asked Questions (FAQs)

Q1: I performed a direct alkylation of 2-oxopiperazine with methyl bromoacetate and a common base like potassium carbonate, but my yield of the desired product is less than 5%. What went wrong? A: This outcome is expected. The N4 amine is orders of magnitude more nucleophilic than the N1 amide. Under standard conditions, the reaction will almost exclusively occur at the N4 position. To achieve N1-alkylation, you must first "deactivate" the N4 position, typically by using a protecting group.

Q2: My mass spectrometry results show the correct mass for the product, but the NMR is inconsistent with the desired structure. What am I looking at? A: You have most likely isolated the N4-alkylated isomer. The two isomers have identical masses. A careful analysis of ¹H or ¹³C NMR is required to distinguish them. The key is to look at the chemical shifts of the methylene groups adjacent to the nitrogens. In the desired N1-product, the N4-H proton will still be present (as a broad singlet), whereas in the N4-isomer, this signal will be absent.

Q3: What is the most reliable strategy to guarantee a high yield of this compound? A: The most robust and industrially proven method is a three-step protection-alkylation-deprotection sequence. You protect the reactive N4 amine, perform the N1-alkylation on the now-unhindered amide, and then remove the protecting group to yield the final product. The tert-butoxycarbonyl (Boc) group is an excellent choice for this strategy.

Q4: Is there any single-step method that improves the N1/N4 selectivity? A: While some literature explores complexing agents or specific ionic conditions to influence selectivity in similar systems, these methods are often substrate-specific and not easily scalable[1]. For a reliable, high-yielding synthesis of this specific target, the N4-protection strategy remains the gold standard.

Section 3: Troubleshooting Guide

This section addresses common issues encountered when following the recommended N4-protection strategy.

Problem Potential Cause Recommended Solution & Explanation
Low Yield of N1-Alkylated Product (Post-Protection) A. Incomplete Deprotonation of N1-Amide: The N-H of a lactam is only weakly acidic (pKa ≈ 18). Bases like K₂CO₃ or Et₃N are often not strong enough for full deprotonation.Use a stronger, non-nucleophilic base. Sodium hydride (NaH, 60% dispersion in mineral oil) is the ideal choice. It irreversibly deprotonates the amide to form the sodium salt, driving the reaction forward. Ensure strictly anhydrous conditions, as NaH reacts violently with water.[2]
B. Inactive Alkylating Agent: Methyl chloroacetate is less reactive than methyl bromoacetate. Reagents can also degrade over time.Switch to methyl bromoacetate. It is a more potent electrophile. If the reaction is still slow, consider adding a catalytic amount of sodium iodide (NaI) to perform an in situ Finkelstein reaction, converting the chloroacetate to the more reactive iodoacetate.
Reaction Stalls or Fails to Complete A. Presence of Moisture: Water will quench the strong base (NaH) and the amide anion intermediate.Ensure all reagents and solvents are anhydrous. Dry your solvent (e.g., THF, DMF) over molecular sieves or by distillation. Dry the N4-protected starting material under high vacuum before use.
B. Insufficient Temperature: While the reaction often proceeds at room temperature, some systems require thermal energy to overcome the activation barrier.Gently heat the reaction. After adding the alkylating agent, slowly warm the mixture to 40-50 °C and monitor progress by TLC. Do not overheat, as this can promote side reactions.
Formation of an O-Alkylated Side Product A. Reaction Conditions Favoring O-Alkylation: The amide anion is an ambident nucleophile, with reactivity at both N and O. Hard electrophiles and certain counter-ions can favor O-alkylation.[3][4]Use a polar aprotic solvent like DMF. DMF effectively solvates the cation (e.g., Na⁺), leaving a "naked" and highly reactive amide anion that preferentially attacks via the more nucleophilic nitrogen atom.[4]
Ester Hydrolysis During Workup or Purification A. Basic or Acidic Aqueous Workup: The methyl ester is sensitive to hydrolysis under strong acidic or basic conditions.Perform a neutral workup. Quench the reaction carefully with saturated ammonium chloride (NH₄Cl) solution instead of water or acid. Extract with an organic solvent like ethyl acetate. If chromatography is needed, consider pre-treating your silica gel with a small amount of triethylamine in the eluent to prevent hydrolysis on the column.

Section 4: Validated Experimental Protocols

The following is a reliable, three-step protocol designed for high-yield, high-purity synthesis.

cluster_workflow Recommended Synthetic Workflow cluster_details Key Reagents & Conditions A Step 1: N4-Protection B Step 2: N1-Alkylation A->B A_details 2-Oxopiperazine (Boc)₂O, Et₃N, DCM A->A_details C Step 3: N4-Deprotection B->C B_details N4-Boc-2-Oxopiperazine 1) NaH, an. DMF 2) BrCH₂COOCH₃ B->B_details C_details Protected Product TFA in DCM or 4M HCl in Dioxane C->C_details End Final Product C->End Start Start Start->A

Caption: High-yield workflow via N4-protection.

Protocol 1: Step-by-Step Synthesis

Step 1: Synthesis of tert-butyl 3-oxo-4-(methoxycarbonylmethyl)piperazine-1-carboxylate (N4-Boc Protection)

  • To a solution of 2-oxopiperazine (1.0 eq) in dichloromethane (DCM, approx. 0.5 M), add triethylamine (Et₃N, 1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in DCM.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor completion by TLC.

  • Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N4-Boc-2-oxopiperazine, which is often used without further purification.

Step 2: Synthesis of Methyl 2-(4-(tert-butoxycarbonyl)-2-oxopiperazin-1-yl)acetate (N1-Alkylation)

  • To a flame-dried flask under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 60% dispersion in oil, 1.2 eq).

  • Wash the NaH with anhydrous hexane (3x) to remove the mineral oil, and carefully decant the hexane.

  • Add anhydrous dimethylformamide (DMF).

  • Cool the suspension to 0 °C and add a solution of N4-Boc-2-oxopiperazine (1.0 eq) in anhydrous DMF dropwise.

  • Stir the mixture at 0 °C for 30-60 minutes, or until hydrogen evolution ceases.

  • Add methyl bromoacetate (1.1 eq) dropwise, keeping the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor completion by TLC.

  • Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes).

Step 3: Synthesis of this compound (N4-Deprotection)

  • Dissolve the purified product from Step 2 in DCM (approx. 0.2 M).

  • Add trifluoroacetic acid (TFA, 5-10 eq) or an equal volume of 4M HCl in 1,4-dioxane.

  • Stir at room temperature for 1-3 hours, monitoring the reaction by TLC.

  • Upon completion, concentrate the solvent under reduced pressure.

  • If using TFA, co-evaporate with toluene to remove residual acid. If using HCl, the product will be the hydrochloride salt.

  • To obtain the free base, dissolve the residue in water, cool to 0 °C, and carefully basify with solid NaHCO₃ or K₂CO₃ until pH 8-9.

  • Extract the aqueous layer multiple times with DCM or a 9:1 DCM:isopropanol mixture.

  • Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the final, pure product.

Section 5: Troubleshooting Logic Flow

Use this decision tree to diagnose and solve common synthesis problems.

Start Reaction Complete. Analyze Crude Product. CheckYield Is Yield > 70%? Start->CheckYield CheckPurity Is Purity > 95% by NMR? CheckYield->CheckPurity Yes TroubleshootYield Low Yield Issue CheckYield->TroubleshootYield No Success Success! Proceed to Next Step. CheckPurity->Success Yes TroubleshootPurity Impurity Issue CheckPurity->TroubleshootPurity No Cause_Base Potential Cause: Incomplete Deprotonation TroubleshootYield->Cause_Base Cause_Reagent Potential Cause: Poor Alkylating Agent TroubleshootYield->Cause_Reagent Cause_Isomer Potential Cause: Residual N4-Isomer TroubleshootPurity->Cause_Isomer Cause_Hydrolysis Potential Cause: Ester Hydrolysis TroubleshootPurity->Cause_Hydrolysis Solution_Base Solution: - Use NaH instead of K₂CO₃. - Ensure anhydrous conditions. Cause_Base->Solution_Base Solution_Reagent Solution: - Use Methyl Bromoacetate. - Add catalytic NaI. Cause_Reagent->Solution_Reagent Solution_Isomer Solution: - Check efficiency of N4-protection step. - Improve chromatography. Cause_Isomer->Solution_Isomer Solution_Hydrolysis Solution: - Use neutral (NH₄Cl) workup. - Buffer silica gel with Et₃N. Cause_Hydrolysis->Solution_Hydrolysis

Caption: A logical workflow for troubleshooting common issues.

References

  • Medvedeva, S. M., et al. (2014). The Synthesis of Novel Annelated 2-Oxopiperazines by the Interaction Methyl (3-Oxopiperazin-2-Ylidene) Acetate with an N-Arylmaleimides. Journal of Chemistry and Chemical Engineering, 8, 317-321. [Link]

  • Bouvier, B., et al. (2015). The origin of the stereoselective alkylation of 3-substituted-2-oxopiperazines. Journal of Molecular Structure: THEOCHEM, 1091, 8-14. [Link]

  • Dos Santos Fernandes, J. P. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate. [Link]

  • Kotgire, S. S., et al. (2019). Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of. International Journal of Pharmaceutical Sciences and Research, 10(9), 4287-4291. [Link]

  • Mišić, M. D. (2001). Alkylation of N-substituted 2-phenylacetamides. Journal of the Serbian Chemical Society, 66(8), 557-568. [Link]

  • Wang, X., et al. (2012). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][5][6]naphthyrin-5(6H)-one. Tetrahedron Letters, 53(32), 4148-4151. [Link]

  • O'Dowd, H., et al. (2016). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 12, 2308-2317. [Link]

Sources

Technical Support Center: Methyl 2-(2-oxopiperazin-1-yl)acetate Purification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of Methyl 2-(2-oxopiperazin-1-yl)acetate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. The following frequently asked questions and troubleshooting guides are based on established chemical principles and practical laboratory experience.

Frequently Asked Questions (FAQs)

FAQ 1: My final product is a viscous oil or a waxy solid, not the expected crystalline solid. What could be the cause and how can I induce crystallization?

This is a common issue that can arise from several factors, including residual solvent, the presence of impurities that inhibit crystallization, or the intrinsic properties of the compound under certain conditions.

Causality:

  • Residual Solvent: Even small amounts of solvent can significantly lower the melting point of a compound and prevent it from solidifying.

  • Impurities: Unreacted starting materials or byproducts can act as "crystal poisons," disrupting the formation of a regular crystal lattice.

  • Hygroscopic Nature: The presence of amide and ester functionalities can make the compound susceptible to absorbing atmospheric moisture, leading to an oily appearance.

Troubleshooting Protocol:

  • High-Vacuum Drying: Ensure the product is dried under a high vacuum (and gentle heating if the compound is thermally stable) for an extended period to remove all traces of solvent.

  • Solvent Trituration:

    • Objective: To dissolve impurities while the desired product remains a solid.

    • Procedure:

      • Add a small amount of a non-polar solvent in which your product is poorly soluble (e.g., diethyl ether, hexanes, or a mixture).

      • Stir or sonicate the mixture. The impurities may dissolve, and the product may solidify.

      • Decant the solvent and repeat if necessary.

      • Dry the resulting solid under a vacuum.

  • Recrystallization:

    • Objective: To purify the solid by dissolving it in a hot solvent and allowing it to slowly cool, forming pure crystals.

    • Procedure: A detailed protocol for recrystallization can be found in the "Experimental Protocols" section below. Common solvent systems for piperazinone derivatives include ethyl acetate/ethanol mixtures.[1]

FAQ 2: My NMR spectrum shows unreacted starting materials. What is the best way to remove them?

The optimal purification strategy depends on the specific starting materials used. However, general approaches include extraction, chromatography, and crystallization.

Causality: Incomplete reactions are a primary cause. The structural and polarity differences between your product and starting materials will dictate the most effective separation technique.

Troubleshooting Guide:

  • Aqueous Workup/Extraction: If the starting materials have significantly different acid-base properties or water solubility compared to the product, a liquid-liquid extraction can be effective. For instance, if a starting material is a primary or secondary amine, washing the organic layer with a dilute acid (e.g., 1M HCl) will protonate the amine, making it water-soluble and removing it into the aqueous phase. Conversely, an acidic starting material can be removed with a dilute basic wash (e.g., saturated NaHCO₃).

  • Column Chromatography: This is a highly effective method for separating compounds with different polarities.[2][3][4] Given that this compound is a polar molecule, a silica gel column is appropriate.[2][5] A gradient elution starting with a less polar solvent system (e.g., ethyl acetate/hexanes) and gradually increasing the polarity (e.g., by adding methanol to ethyl acetate) is often successful.

  • Recrystallization: If the concentration of impurities is relatively low, recrystallization can be a simple and effective final purification step.

FAQ 3: I am observing a byproduct that I suspect is the hydrolyzed carboxylic acid. How can I confirm this and prevent its formation?

Hydrolysis of the methyl ester to the corresponding carboxylic acid is a common side reaction, especially in the presence of water and acid or base.

Causality: The ester functional group is susceptible to nucleophilic attack by water, a reaction that can be catalyzed by acidic or basic conditions.[6][7][8]

Confirmation and Prevention:

Aspect Details
Confirmation LC-MS Analysis: The hydrolyzed product will have a different retention time and a mass corresponding to the carboxylic acid (M-14 compared to the methyl ester).¹H NMR: The characteristic singlet of the methyl ester protons (around 3.7 ppm) will be absent, and a broad singlet for the carboxylic acid proton may be visible (often >10 ppm), though it can be exchangeable with deuterated solvents.
Prevention Anhydrous Conditions: Use dry solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.Control of pH: Avoid strongly acidic or basic conditions during the reaction and workup if possible. If a basic wash is necessary, use a mild base like saturated sodium bicarbonate and perform the extraction quickly at a low temperature.Mild Reaction Conditions: If applicable to the synthesis, consider using milder reagents and lower reaction temperatures to reduce the rate of hydrolysis.

Troubleshooting Purification by Column Chromatography

Issue: The compound is streaking or not moving from the baseline on a silica gel TLC plate, making column chromatography difficult.

Causality: this compound is a polar compound containing hydrogen bond donors and acceptors.[9] This can lead to strong interactions with the acidic silica gel, causing poor chromatographic behavior.[2][5]

Solutions:

  • Use a More Polar Eluent: A common solvent system for such compounds is a mixture of dichloromethane (DCM) or ethyl acetate with methanol. Start with a low percentage of methanol (e.g., 1-2%) and gradually increase it.

  • Add a Basic Modifier: To counteract the acidity of the silica gel and improve the elution of basic compounds, add a small amount of a basic modifier to the eluent.

    • Triethylamine (Et₃N): Typically 0.5-1% (v/v) is added to the solvent system. .

  • Use a Different Stationary Phase:

    • Alumina (Neutral or Basic): For particularly problematic basic compounds, alumina can be a better choice than silica gel.[2]

    • Deactivated Silica Gel: Silica gel can be "deactivated" to reduce its acidity, which can be beneficial for sensitive or highly polar compounds.[5]

Workflow for Optimizing Column Chromatography:

Optimizing Column Chromatography Conditions

Experimental Protocols

Protocol 1: Recrystallization of this compound

Objective: To purify the compound by crystallization from a suitable solvent system.

Materials:

  • Crude this compound

  • Ethyl acetate (EtOAc)

  • Ethanol (EtOH) or Methanol (MeOH)

  • Erlenmeyer flask

  • Hot plate/stirrer

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Place the crude product in an Erlenmeyer flask.

  • Add a minimal amount of a solvent in which the compound is highly soluble at elevated temperatures but less soluble at room temperature (e.g., ethyl acetate).

  • Heat the mixture with stirring until the solid dissolves completely. If it does not dissolve, add a small amount of a co-solvent in which the compound is more soluble (e.g., ethanol or methanol) dropwise until a clear solution is obtained at the boiling point.

  • Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should be observed.

  • To maximize the yield, place the flask in an ice bath for 15-30 minutes.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold solvent (the same solvent system used for recrystallization).

  • Dry the purified crystals under a high vacuum.

Logical Framework for Recrystallization Solvent Choice:

G cluster_decision Decision Point A Start: Crude Oily Product B Test Solubility in Various Solvents (e.g., EtOAc, Isopropanol, Acetone, Toluene) A->B C Identify a solvent with: - High solubility when hot - Low solubility when cold B->C D Dissolve Crude Product in Minimum Amount of Hot Solvent C->D Solvent Found E Slowly Cool to Room Temperature D->E F Cool in Ice Bath E->F G Collect Crystals by Filtration F->G H Wash with Cold Solvent G->H I Dry Under Vacuum H->I J Pure Crystalline Product I->J

Recrystallization Workflow

References

  • Google Patents. (n.d.). Purification of piperazine.
  • David Publishing. (n.d.). The Synthesis of Novel Annelated 2-Oxopiperazines by the Interaction Methyl (3-Oxopiperazin-2-Ylidene) Acetate with an N-Arylmaleimides. Retrieved January 23, 2026, from [Link]

  • National Institutes of Health. (n.d.). Ethyl 2-[4-(4-methoxybenzyl)-3-methyl-6-oxopyridazin-1-yl]acetate. Retrieved January 23, 2026, from [Link]

  • PubChem. (n.d.). Methyl 2-(3-oxopiperazin-2-yl)acetate. Retrieved January 23, 2026, from [Link]

  • PubMed Central. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved January 23, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: The Solid Phase. Retrieved January 23, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of Piperazinones, Piperazines, Tetrahydropyrazines, and Dihydropyrazinones from Polymer-Supported Acyclic Intermediates via N-Alkyl- and N-Acyliminiums. Retrieved January 23, 2026, from [Link]

  • Google Patents. (n.d.). Hydrolysis of methyl esters.
  • University of Florida Digital Collections. (n.d.). Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. Retrieved January 23, 2026, from [Link]

  • ACS Publications. (n.d.). Organic Crystal Engineering with 1,4-Piperazine-2,5-diones. 7. Crystal Packing of Piperazinediones Derived from 2-Amino-7-nitro-4-methoxyindan-2-carboxylic Acid. Retrieved January 23, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved January 23, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved January 23, 2026, from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column chromatography. Retrieved January 23, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Retrieved January 23, 2026, from [Link]

  • National Institutes of Health. (n.d.). Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid. Retrieved January 23, 2026, from [Link]

  • RSC Publishing. (n.d.). Synthesis of defined high molar mass poly(2-methyl-2-oxazoline). Retrieved January 23, 2026, from [Link]

  • Reddit. (2020, June 30). Isomerization during hydrolysis of a methyl ester. Retrieved January 23, 2026, from [Link]

  • ResearchGate. (2022, August 6). Methyl ester hydrolysis. Retrieved January 23, 2026, from [Link]

  • ResearchGate. (n.d.). 8. Column Chromatography. Retrieved January 23, 2026, from [Link]

  • Google Patents. (n.d.). Synthesis method of chiral piperazinone derivative.
  • PubMed Central. (2021, August 13). Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. Retrieved January 23, 2026, from [Link]

  • YouTube. (2019, March 19). Column Chromatography. Retrieved January 23, 2026, from [Link]

  • M.G.V's Pharmacy College. (n.d.). Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of. Retrieved January 23, 2026, from [Link]

  • ResearchGate. (n.d.). Precipitation of Piperazine in Aqueous Piperazine Solutions with and without CO2 Loadings. Retrieved January 23, 2026, from [Link]

  • Chemistry LibreTexts. (2023, August 29). B. Column Chromatography. Retrieved January 23, 2026, from [Link]

Sources

Navigating the NMR Maze: A Troubleshooting Guide for Methyl 2-(2-oxopiperazin-1-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center

Welcome, researchers and drug development professionals. This guide, curated by a Senior Application Scientist, provides in-depth troubleshooting for resolving NMR spectral ambiguities encountered with Methyl 2-(2-oxopiperazin-1-yl)acetate. We move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring you can confidently assign every peak in your spectrum.

The Challenge: Predictable Ambiguity in a Simple Scaffold

This compound is a key building block in medicinal chemistry. While its structure appears straightforward, its ¹H NMR spectrum can present significant challenges due to signal overlap, particularly in the aliphatic region. The protons on the piperazine ring and the acetate methylene group often resonate in close proximity, creating a complex multiplet that is difficult to assign definitively with a simple one-dimensional spectrum.

This guide will equip you with the experimental strategies and interpretive logic to dissect these complexities and achieve unambiguous structural confirmation.

Frequently Asked Questions (FAQs)

Q1: Why are the methylene proton signals of the piperazine ring so complex and overlapping?

A1: The piperazine ring is not a static, planar structure. It exists in a dynamic equilibrium of chair and boat conformations. This conformational flexibility, combined with restricted rotation around the amide bond, can lead to the methylene protons being chemically and magnetically non-equivalent. This non-equivalence results in complex splitting patterns (geminal and vicinal coupling) and can cause their signals to overlap with the singlet from the acetate methylene protons.

Q2: I see a broad signal around 6-7 ppm in my ¹H NMR. What is it?

A2: This is likely the amide proton (N-H) on the piperazine ring. Its chemical shift can be highly variable depending on the solvent, concentration, and temperature, as it is involved in hydrogen bonding. Its broadness is due to quadrupole broadening from the adjacent ¹⁴N nucleus and chemical exchange with residual water or other protic species in the solvent.

Q3: My ¹³C NMR spectrum shows the expected number of signals, but how can I be certain which methylene carbon is which?

A3: While ¹³C NMR generally offers better signal dispersion than ¹H NMR, the chemical shifts of the three methylene carbons (two from the piperazine ring and one from the acetate group) can still be close. Definitive assignment requires correlation experiments like HSQC and HMBC, which are detailed in the troubleshooting section.

Visualizing the Molecule and its Connections

To understand the potential NMR correlations, it's essential to visualize the structure and the proximity of its atoms.

Caption: Structure of this compound with atom numbering.

Troubleshooting Guide: A Multi-Step Approach to Resolving Ambiguity

If your ¹H NMR spectrum shows a "blob" of signals between 3.0 and 4.0 ppm, a systematic approach using 2D NMR is required.

Predicted Spectral Data

First, let's establish a baseline of expected chemical shifts. These are estimates based on typical values for similar functional groups.

Assignment Proton (¹H) Chemical Shift (ppm) Carbon (¹³C) Chemical Shift (ppm)
-OC H₃~3.7 (singlet)~52
-N-C H₂-COO-~3.8 (singlet)~55
Ring -C H₂-N-~3.4 (triplet/multiplet)~48
Ring -C H₂-NH-~3.2 (triplet/multiplet)~45
-NH -~6.5 (broad singlet)-
Ester C =O-~170
Amide C =O-~165
Step 1: Differentiating CH, CH₂, and CH₃ Groups with DEPT-135

Before diving into 2D experiments, a Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is a quick and invaluable tool to confirm your carbon signal assignments.[1][2][3][4][5]

Protocol:

  • Acquire a standard broadband-decoupled ¹³C NMR spectrum.

  • Run a DEPT-135 experiment using standard instrument parameters.

  • Compare the two spectra.

Interpretation:

  • Positive Signals: CH₃ and CH groups.

  • Negative Signals: CH₂ groups.

  • Absent Signals (present in ¹³C): Quaternary carbons (in this case, the two carbonyl carbons).

This experiment will definitively group your carbon signals, confirming that the signals in the 40-60 ppm range are indeed methylenes and the one around 52 ppm is a methyl group.

DEPT_Workflow cluster_input Input Spectra cluster_experiment DEPT-135 Experiment cluster_output Interpreted Output C13_Spec ¹³C Spectrum (All Carbons) DEPT135 Run DEPT-135 C13_Spec->DEPT135 Positive Positive Peaks: CH₃, CH DEPT135->Positive Phase Up Negative Negative Peaks: CH₂ DEPT135->Negative Phase Down Absent Absent Peaks: Quaternary C DEPT135->Absent Compare to ¹³C

Caption: Workflow for carbon type identification using DEPT-135.

Step 2: Mapping ¹H-¹H Connectivity with COSY

A Correlation Spectroscopy (COSY) experiment is the workhorse for identifying proton-proton coupling networks.[6][7][8][9][10] It will reveal which protons are adjacent to each other through bonds (typically 2-3 bonds).

Protocol:

  • Run a standard gradient-selected COSY (gCOSY) experiment.

  • Process the data to generate a 2D spectrum with the ¹H spectrum on both axes.

Interpretation:

  • Diagonal Peaks: These are the signals from the 1D ¹H spectrum.

  • Cross-Peaks: Symmetrically located off the diagonal, these peaks indicate that the two protons at the corresponding chemical shifts on each axis are J-coupled.

For this compound, you would expect to see a cross-peak between the two diastereotopic methylene protons on the piperazine ring that are adjacent to each other. You would also see a cross-peak between the protons of the -CH₂-NH- group and the NH proton itself, if the NH is not too broad or exchanging too rapidly. Crucially, the singlet of the acetate methylene (-N-CH₂-COO-) and the methyl singlet will not have any cross-peaks, confirming their isolation from other proton networks.

Step 3: Pinpointing ¹H-¹³C One-Bond Correlations with HSQC

The Heteronuclear Single Quantum Coherence (HSQC) experiment is the most reliable way to unambiguously link each proton to the carbon it is directly attached to.[6][11][12][13][14][15] This is the key experiment for resolving the overlapping methylene signals.

Protocol:

  • Run a standard gradient-selected, sensitivity-enhanced HSQC experiment.

  • Process the data to generate a 2D spectrum with the ¹H spectrum on one axis and the ¹³C spectrum on the other.

Interpretation:

  • Each peak (cross-peak) in the 2D spectrum correlates a proton signal on one axis with a carbon signal on the other, indicating a direct one-bond attachment.

By analyzing the HSQC spectrum, you can take the congested proton region (3.0 - 4.0 ppm) and disperse the signals along the carbon axis. For example, the proton signal at ~3.8 ppm will show a correlation to the carbon at ~55 ppm, definitively assigning it as the acetate methylene. The other multiplets in the proton spectrum will correlate to their respective piperazine ring carbons (~45 and ~48 ppm), thus resolving the ambiguity.

Step 4: Assembling the Full Picture with Long-Range HMBC Correlations

The Heteronuclear Multiple Bond Correlation (HMBC) experiment provides the final piece of the puzzle by showing correlations between protons and carbons that are two or three bonds away.[11][16][17][18] This is invaluable for confirming the connectivity of the entire molecular skeleton.

Protocol:

  • Run a standard gradient-selected HMBC experiment. The long-range coupling delay is typically optimized for a J-coupling of 8-10 Hz.

  • Process the data to generate a 2D spectrum similar to the HSQC.

Interpretation:

  • Cross-peaks indicate a long-range (typically ²J or ³J) coupling between a proton and a carbon. One-bond correlations are usually suppressed.

Key HMBC Correlations to Look For:

  • Methyl Protons (~3.7 ppm): A strong correlation to the ester carbonyl carbon (~170 ppm, ³J) and the ester oxygen-bound carbon (~52 ppm, ²J).

  • Acetate Methylene Protons (~3.8 ppm): Correlations to the ester carbonyl carbon (~170 ppm, ²J) and the adjacent piperazine ring carbon (~48 ppm, ²J), as well as the amide carbonyl carbon (~165 ppm, ³J).

  • Piperazine Protons: Correlations to other carbons within the ring and, importantly, from the methylene protons adjacent to N1 to the acetate methylene carbon, confirming the point of attachment.

NMR_Strategy cluster_problem The Problem cluster_solution The Solution: A 2D NMR Workflow Problem Overlapping ¹H Signals (3.0-4.0 ppm) DEPT DEPT-135 Identify C-types (CH₂, CH₃) Problem->DEPT COSY COSY Map ¹H-¹H couplings Problem->COSY HSQC HSQC Link ¹H to directly bonded ¹³C DEPT->HSQC Confirms C assignments COSY->HSQC Disperses coupled protons COSY->HSQC HMBC HMBC Confirm long-range ¹H-¹³C connectivity HSQC->HMBC Assigns protonated carbons HSQC->HMBC Result Unambiguous Structure Confirmation HMBC->Result

Caption: Systematic workflow for resolving NMR spectral ambiguities.

(Optional) Step 5: Probing Through-Space Proximity with NOESY

In cases of complex stereochemistry or conformational analysis, a Nuclear Overhauser Effect Spectroscopy (NOESY) experiment can provide information about which protons are close to each other in space, regardless of their through-bond connectivity.[19][20][21][22][23]

Interpretation:

  • A cross-peak in a NOESY spectrum indicates that two protons are spatially proximate (typically < 5 Å).

For this molecule, a NOESY could, for example, show a correlation between the acetate methylene protons and one set of the piperazine ring protons, providing insight into the preferred conformation of the side chain relative to the ring.

Conclusion

Resolving NMR spectral ambiguities is a systematic process. By moving from simple 1D experiments to a logical sequence of 2D experiments—DEPT-135, COSY, HSQC, and HMBC—you can deconstruct complex, overlapping signals into a set of unambiguous correlations. This multi-technique approach transforms the NMR spectrum from a potentially confusing dataset into a definitive confirmation of the structure of this compound, ensuring the integrity of your research and development efforts.

References

  • Yilmaz, F., & Menteşe, M. (2017). Design and Synthesis of Some Piperazine Hybrid Molecules. Revue Roumaine de Chimie, 62(11-12), 941-949. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 2-[4-(4-methoxybenzyl)-3-methyl-6-oxopyridazin-1-yl]acetate. PubChem. Retrieved from [Link]

  • Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. Retrieved from [Link]

  • Wikipedia. (2023). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 2-(3-oxopiperazin-2-yl)acetate. PubChem. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 5.1: COSY Spectra. Retrieved from [Link]

  • ResearchGate. (n.d.). Resolution of overlapping signals using 2D NMR spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 13.12: DEPT ¹³C NMR Spectroscopy. Retrieved from [Link]

  • David Publishing. (n.d.). The Synthesis of Novel Annelated 2-Oxopiperazines by the Interaction Methyl (3-Oxopiperazin-2-Ylidene) Acetate with an N-Arylmaleimides. Retrieved from [Link]

  • University of Ottawa. (2018). NOESY and ROESY. Retrieved from [Link]

  • Stuart, C. D., et al. (2018). Synthesis and spectral properties of new piperazine derivatives and a structural study. Journal of Molecular Structure, 1168, 13-22.
  • Weizmann Institute of Science. (n.d.). Long-range heteronuclear correlation. Retrieved from [Link]

  • University of Ottawa. (n.d.). COSY. Retrieved from [Link]

  • Kotgire, S. S., et al. (2012). Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of. International Journal of Pharmaceutical Sciences and Research, 3(11), 4345-4348.
  • Nanalysis. (2019). HSQC – Revealing the direct-bonded proton-carbon instrument. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 2D NMR Introduction. Retrieved from [Link]

  • Magritek. (n.d.). Introduction to 13C-NMR and DEPT – Identification of an Alcohol. Retrieved from [Link]

  • Nanalysis. (2021). NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. Retrieved from [Link]

  • CEITEC. (n.d.). Measuring methods available and examples of their applications 2D HMBC. Retrieved from [Link]

  • El-Faham, A., et al. (2020). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 25(1), 184.
  • Oxford Instruments. (n.d.). 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved from [Link]

  • University of Cambridge. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]

  • YouTube. (2025). What Is NOESY NMR? - Chemistry For Everyone. Retrieved from [Link]

  • Kupce, E., et al. (2005). Resolving overlap in two-dimensional NMR spectra: nuclear Overhauser effects in a polysaccharide. Magnetic Resonance in Chemistry, 43(10), 791-4.
  • Australian National University. (n.d.). HMBC. Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C NMR spectrum for 2-(1,3-oxazolin-2-yl)pyridine (Py-ox) in DMSO-d6. Retrieved from [Link]

  • YouTube. (2022). 2D-COSY NMR spectrum | How to read COSY Spectrum? Retrieved from [Link]

  • Wikipedia. (n.d.). Nuclear Overhauser effect. Retrieved from [Link]

  • Nishiyama, Y., et al. (2011). Proton-detected heteronuclear single quantum correlation NMR spectroscopy in rigid solids with ultra-fast MAS. Journal of Magnetic Resonance, 212(2), 342-348.
  • OpenStax. (2023). 13.12 DEPT 13C NMR Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 5.4: NOESY Spectra. Retrieved from [Link]

  • Wikipedia. (n.d.). Heteronuclear single quantum coherence spectroscopy. Retrieved from [Link]

  • Reimann, S., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8(3), 1369-1379.
  • NC State University Libraries. (n.d.). Chapter 13 – Structure Determination: Nuclear Magnetic Resonance Spectroscopy – Student Solutions Manual for Organic Chemistry. Retrieved from [Link]

  • Weizmann Institute of Science. (n.d.). Types of 2D NMR. Retrieved from [Link]

  • YouTube. (2022). HMBC spectrum | Heteronuclear Multiple Bond Correlation. Retrieved from [Link]

  • Stuart, C. D., et al. (2023).
  • ResearchGate. (n.d.). 13 C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H-NMR spectrum of N-(4-ethylphenyl)-4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide (5b). Retrieved from [Link]

Sources

"Methyl 2-(2-oxopiperazin-1-yl)acetate" unexpected reactivity in assays

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for Methyl 2-(2-oxopiperazin-1-yl)acetate. This resource is designed for researchers, scientists, and drug development professionals who may be encountering unexpected reactivity or inconsistent results during their experiments with this compound. Our goal is to provide field-proven insights and actionable troubleshooting strategies grounded in chemical principles.

Introduction to the Molecule

This compound is a heterocyclic compound featuring a piperazinone core. This structure contains several functional groups that, while common in medicinal chemistry, can exhibit context-dependent reactivity: a secondary amine, a cyclic amide (lactam), and a methyl ester. Understanding the interplay of these groups is critical to diagnosing and resolving assay-related issues.

Chemical and Physical Properties
Molecular Formula C₇H₁₂N₂O₃[1][2]
Molecular Weight 172.18 g/mol [2]
Physical Form Solid[1][3]
Key Functional Groups Methyl Ester, Cyclic Amide (Lactam), Secondary Amine
CAS Number 89852-17-5 (for one isomer)[2][3]
Frequently Asked Questions (FAQs)
Q1: My dose-response curves are inconsistent and vary between experiments. What is the likely cause?

This is a common issue often rooted in compound instability under specific assay conditions. This compound has two primary points of hydrolytic weakness: the methyl ester and the cyclic amide.

  • Ester Hydrolysis: The methyl ester side chain is the most probable site of degradation. In aqueous buffers, especially those with a pH > 7.0 or containing endogenous esterase activity (e.g., in cell lysates or serum-containing media), the ester can be hydrolyzed to its corresponding carboxylic acid. This reaction changes the compound's polarity, charge state, and potentially its binding affinity for the target, leading to a time-dependent loss of potency and poor reproducibility.

  • Amide (Lactam) Hydrolysis: While amides are generally more stable than esters, the lactam in the piperazinone ring can also undergo hydrolysis.[4] This typically requires more forceful conditions, such as strongly acidic or basic pH and elevated temperatures, but it can be a contributing factor in multi-day cell-based assays.

The formation of different chemical species during the experiment alters the effective concentration of the active compound, resulting in inconsistent data.

Q2: The compound is flagging as a potential "PAIN" (Pan-Assay Interference Compound) or showing activity in non-specific counterscreens. Is this expected?

This is a critical observation that may point towards non-specific reactivity rather than selective target engagement. The piperazine moiety is a well-known structural motif in medicinal chemistry, but the secondary amine (at the N4 position) is a potential source of assay interference.[5][6]

  • Nucleophilic Reactivity: The secondary amine is nucleophilic and can react with electrophilic species. If your assay involves reagents that are susceptible to nucleophilic attack, or if the compound covalently modifies your target protein (e.g., via reaction with cysteine or lysine residues), it can produce a false-positive signal.[7]

  • Redox Cycling: Some nitrogen-containing heterocycles can engage in redox cycling, which generates reactive oxygen species (ROS). This is a frequent cause of interference in cell viability assays (e.g., MTT, resazurin) or biochemical assays that use redox-sensitive readouts.

  • Metal Chelation: The arrangement of nitrogen and oxygen atoms in the molecule may allow it to chelate essential metal ions (e.g., Zn²⁺, Mg²⁺, Fe²⁺) that are required cofactors for many enzymes. Sequestration of these ions can lead to non-specific enzyme inhibition.

Q3: I've observed a significant drop in compound potency after freeze-thaw cycles or storage in DMSO. What's happening?

While the solid compound is generally stable, issues can arise once it is in solution.

  • Water Contamination in DMSO: "Anhydrous" DMSO is highly hygroscopic and readily absorbs atmospheric moisture. If the compound is stored for extended periods in DMSO that has absorbed water, slow hydrolysis of the methyl ester can occur. This is exacerbated by repeated freeze-thaw cycles which can introduce more moisture.

  • Acid/Base Contaminants: Trace acidic or basic impurities in the DMSO stock or on the storage vessel can catalyze degradation over time.

It is crucial to use high-purity, anhydrous DMSO, aliquot stock solutions to minimize freeze-thaw cycles, and store them desiccated at -20°C or -80°C.

Q4: What are the primary degradation products, and how can I confirm their presence?

The most likely degradation products are the result of hydrolysis. Identifying them is key to confirming instability as the root cause of your issues.

  • Primary Product (Ester Hydrolysis): 2-(2-oxopiperazin-1-yl)acetic acid.

  • Secondary Product (Amide Hydrolysis): N-(2-aminoethyl)-N-(carboxymethyl)glycine.

Confirmation Method: The most effective way to monitor for these species is Liquid Chromatography-Mass Spectrometry (LC-MS). By analyzing your sample over time, you can track the decrease in the parent compound's mass peak (m/z) and the corresponding increase in the mass peak of the carboxylic acid hydrolysis product.

G parent This compound (Parent Compound) ester_hydrolysis 2-(2-oxopiperazin-1-yl)acetic acid (Carboxylic Acid Product) parent->ester_hydrolysis Ester Hydrolysis (More Likely: Base, Acid, Esterases) amide_hydrolysis Ring-Opened Product parent->amide_hydrolysis Amide Hydrolysis (Less Likely: Strong Acid/Base)

Caption: Potential hydrolytic degradation pathways.

Troubleshooting Guides & Protocols
Protocol 1: Assessing Compound Stability in Assay Buffer

This protocol uses LC-MS to determine the stability of your compound under the exact conditions of your experiment.

Objective: To quantify the degradation of this compound over the time course of a typical assay.

Methodology:

  • Preparation: Prepare a solution of the compound in your final assay buffer at the highest concentration you use in your experiments (e.g., 10 µM). Include all components: buffer salts, additives, and any proteins/serum, if applicable.

  • Time Zero (T=0) Sample: Immediately after preparation, remove an aliquot, quench any enzymatic activity if necessary (e.g., by adding an equal volume of cold acetonitrile with 0.1% formic acid), and store at -80°C.

  • Incubation: Incubate the remaining solution under the exact conditions of your assay (e.g., 37°C for 4 hours).

  • Time Point Samples: At various time points corresponding to your assay duration (e.g., T=1h, 2h, 4h, 24h), remove additional aliquots and quench them in the same manner as the T=0 sample.

  • LC-MS Analysis: Analyze all samples by LC-MS. Integrate the peak area of the parent compound for each time point.

  • Data Interpretation: Calculate the percentage of the parent compound remaining at each time point relative to T=0. A loss of >10% over the assay duration indicates that stability is a significant concern that needs to be addressed.

Protocol 2: Differentiating True Inhibition from Assay Interference

This workflow helps determine if the observed activity is due to specific interaction with the target or a non-specific artifact.

G cluster_0 Troubleshooting Workflow start Unexpected Activity Observed preincubation Pre-incubation Test: Incubate compound with enzyme/cells, then add substrate. start->preincubation no_preincubation Standard Assay: Add all components simultaneously. start->no_preincubation compare Compare IC50 Values preincubation->compare no_preincubation->compare scavenger Test in presence of high concentration of a nucleophile (e.g., 1 mM DTT or Glutathione) compare->scavenger IC50 shifts lower with pre-incubation (Suggests covalent/time-dependent) conclusion_true Result is likely true biological activity. compare->conclusion_true IC50 is unchanged (Suggests reversible binding) scavenger_result Is IC50 significantly shifted? scavenger->scavenger_result conclusion_reactive Warning: Compound is likely a non-specific reactive electrophile. scavenger_result->conclusion_reactive Yes conclusion_not_reactive Reactivity with thiols is unlikely. Consider other interference mechanisms. scavenger_result->conclusion_not_reactive No

Caption: Workflow to diagnose non-specific reactivity.

Potential Issue Mechanism Suggested Mitigation Strategy
Time-Dependent Potency Loss Ester/Amide HydrolysisDecrease assay duration; run assays at lower pH if tolerated; perform stability analysis (Protocol 1) and correct for degradation.
False Positives in Biochemical Screens Covalent modification of target protein by the nucleophilic secondary amine.Add a nucleophilic scavenger (e.g., 1 mM glutathione) to the assay buffer. A significant rightward shift in IC₅₀ suggests non-specific reactivity.
Inhibition of Metalloenzymes Chelation of essential metal cofactors.Add a non-interfering chelator like EDTA to a control well to see if it phenocopies the compound's effect. Alternatively, supplement with excess metal ions to see if activity is restored.
Interference in Cell Viability Assays Redox CyclingUse an orthogonal viability assay with a different detection method (e.g., measure ATP content with CellTiter-Glo® instead of using a redox-based dye).
References
  • PubChem. Methyl 2-(3-oxopiperazin-2-yl)acetate. [Link]

  • Grace, C. I., et al. (2018). Discovery and hit-to-lead evaluation of piperazine amides as selective, state-dependent NaV1.7 inhibitors. ACS Medicinal Chemistry Letters, 9(10), 1015-1020. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 139031070, Ethyl 2-[4-(4-methoxybenzyl)-3-methyl-6-oxopyridazin-1-yl]acetate. [Link]

  • ResearchGate. Stability of unsaturated methyl esters of fatty acids on surfaces. [Link]

  • David Publishing. The Synthesis of Novel Annelated 2-Oxopiperazines by the Interaction Methyl (3-Oxopiperazin-2-Ylidene) Acetate with an N-Arylmaleimides. [Link]

  • Ferla, S., & D'Annessa, I. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(20), 7086. [Link]

  • Kumar, A., & Singh, S. (2018). Amide Bond Activation of Biological Molecules. Molecules, 23(1), 108. [Link]

  • LibreTexts Chemistry. Chemistry of Amides. [Link]

  • MDPI. Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. [Link]

  • National Center for Biotechnology Information. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. [Link]

  • National Institutes of Health. Optimization and automation of rapid and selective analysis of fatty acid methyl esters from aqueous samples by headspace SPME arrow extraction followed by GC–MS/MS analysis. [Link]

  • ResearchGate. Optimization and automation of rapid and selective analysis of fatty acid methyl esters from aqueous samples by headspace SPME arrow extraction followed by GC–MS/MS analysis. [Link]

  • Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

  • Kushwaha, N., et al. Synthesis of some Amide derivatives and their Biological activity. [Link]

  • PubChem. Methyl 2-[2-(2-oxo-4-phenyl-azetidin-1-yl)pentanoylamino]acetate. [Link]

  • ACS Omega. Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. [Link]

  • UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • National Institutes of Health. Acyclic Twisted Amides. [Link]

  • ACS Omega. Reactive Extraction for Fatty Acid Methyl Ester Production from Castor Seeds Using a Heterogeneous Base Catalyst: Process Parameter Optimization and Characterization. [Link]

  • ResearchGate. Piperazine derivatives with central pharmacological activity used as therapeutic tools. [Link]

  • MDPI. Enhancing Recovery Yield of Vegetable Oil Methyl Ester for Bioresin Production: A Comparison Study Using Acid Neutralization. [Link]

  • BMC Chemistry. Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations. [Link]

  • NCBI Bookshelf. Assay Interference by Chemical Reactivity. [Link]

Sources

Technical Support Center: Metabolic Stability Assessment of Methyl 2-(2-oxopiperazin-1-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for assessing the metabolic stability of Methyl 2-(2-oxopiperazin-1-yl)acetate. This document is designed for drug development researchers and scientists, providing in-depth troubleshooting advice and answers to frequently encountered questions during experimental workflows. Our goal is to blend technical accuracy with practical, field-proven insights to ensure your experiments are robust and your results, reliable.

Introduction: Understanding the Molecule

This compound is a peptidomimetic scaffold featuring two key structural motifs that are critical to consider for metabolic stability: a methyl ester and a piperazinone ring . The susceptibility of these groups to enzymatic degradation is a primary determinant of the compound's pharmacokinetic profile. This guide will walk you through predicting metabolic fate, setting up validating experiments, and troubleshooting common issues.

The piperazine ring is a common feature in many drugs and is known to undergo various metabolic reactions, including N-oxidation, hydroxylation, and ring cleavage.[1] The presence of an oxo-group (amide) within the ring and an ester side chain introduces additional potential sites for metabolic breakdown.

Part 1: Predicted Metabolic Pathways & Key Enzymes

Before initiating any experiment, it's crucial to anticipate the likely metabolic "hotspots." For this compound, metabolism is likely dominated by two enzyme superfamilies: Carboxylesterases and Cytochrome P450s (CYPs) .

  • Ester Hydrolysis: The methyl ester group is a prime target for hydrolysis by carboxylesterases (hCEs), which are abundant in the liver, plasma, and intestine. This reaction would convert the parent molecule into its corresponding carboxylic acid, a more polar metabolite that is readily excreted.[2]

  • Oxidative Metabolism (CYP-mediated): The piperazinone ring, despite the electron-withdrawing effect of the adjacent amide, contains carbon atoms that are susceptible to oxidation by CYP enzymes (e.g., CYP3A4, 2D6, 1A2), which are primarily located in liver microsomes.[3] Common biotransformations for such rings include hydroxylation at the carbon atoms alpha to the nitrogen.[4][5]

  • Amide Hydrolysis (Ring Opening): While generally more stable than esters, the amide bond within the piperazinone ring could undergo hydrolysis, leading to a ring-opened metabolite. This is often a slower metabolic process compared to ester hydrolysis or CYP-mediated oxidation.

Caption: Predicted metabolic pathways for this compound.

Part 2: Core Experimental Protocols

A robust assessment requires a multi-faceted approach. We recommend two primary in vitro assays to begin. For all protocols, a validated analytical method, typically LC-MS/MS, is required for accurate quantification.[6][7][8]

Protocol 1: Liver Microsomal Stability Assay

This assay is the gold standard for evaluating Phase I metabolic stability, primarily mediated by CYP enzymes.[9]

Microsomal_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Compound 1. Prepare Test Compound (1 µM final conc.) Preincubation 4. Pre-incubate Compound & Microsomes at 37°C Prep_Compound->Preincubation Prep_Microsomes 2. Prepare Microsomes (0.5 mg/mL final conc.) Prep_Microsomes->Preincubation Prep_Cofactor 3. Prepare NADPH System (1 mM final conc.) Initiation 5. Initiate Reaction (Add NADPH) Prep_Cofactor->Initiation Preincubation->Initiation Sampling 6. Sample at Time Points (0, 5, 15, 30, 45 min) Initiation->Sampling Quench 7. Quench Reaction (Ice-cold Acetonitrile + IS) Sampling->Quench Centrifuge 8. Centrifuge to Pellet Protein Quench->Centrifuge Analyze 9. Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Calculate 10. Calculate % Remaining, t½, and CLint Analyze->Calculate

Caption: Standard workflow for a liver microsomal stability assay.

Detailed Steps:

  • Reagent Preparation:

    • Prepare stock solutions of the test compound in DMSO.

    • Thaw pooled liver microsomes (human or other species) on ice.[10]

    • Prepare an NADPH-regenerating system solution.

  • Reaction Setup:

    • In a 96-well plate, add buffer and the microsomal suspension.

    • Add the test compound to achieve the final desired concentration (e.g., 1 µM).

    • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiation and Sampling:

    • Initiate the reaction by adding the pre-warmed NADPH solution. This is your T=0 sample point for a separate well.

    • Incubate the plate at 37°C with shaking.

    • At subsequent time points (e.g., 5, 15, 30, 45 mins), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.

  • Sample Processing & Analysis:

    • Seal the plate, vortex, and centrifuge at high speed (e.g., 4000 x g) to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis to determine the concentration of the parent compound remaining.

Self-Validating Controls (Crucial for Data Integrity):

  • T=0 Control: Reaction quenched immediately after adding NADPH. Represents 100% compound.

  • Minus-Cofactor (-NADPH) Control: Incubate for the longest time point without NADPH. This isolates non-NADPH dependent metabolism (e.g., esterase activity).

  • Positive Control: A compound with known metabolic properties (e.g., Verapamil, Testosterone) to confirm enzyme activity.

Standard Assay Conditions
Parameter Typical Value
Test Compound Conc.1 µM
Microsomal Protein Conc.0.5 mg/mL
NADPH Conc.1 mM
Incubation Temperature37°C
Time Points0, 5, 15, 30, 45 min
Quenching SolutionAcetonitrile with Internal Standard
Protocol 2: Plasma Stability Assay

This assay specifically evaluates stability against enzymes present in blood plasma, primarily esterases. The protocol is similar to the microsomal assay but simpler.

  • Setup: Add the test compound (1 µM final conc.) to fresh heparinized plasma (e.g., human, rat).

  • Incubation: Incubate at 37°C. Take samples at various time points (e.g., 0, 15, 30, 60, 120 min).

  • Quenching & Analysis: Quench with ice-cold acetonitrile, process, and analyze by LC-MS/MS as described above. A heat-inactivated plasma sample should be used as a negative control.

Part 3: Troubleshooting Guide

This section addresses common issues encountered during the metabolic stability assessment of compounds like this compound.

Q1: My compound disappears extremely quickly (>80% gone by 5 minutes), even in my minus-NADPH control. What's happening?

Answer: This is a classic sign of rapid metabolism by a non-CYP enzyme or chemical instability. Given the methyl ester moiety, the primary suspect is carboxylesterase-mediated hydrolysis . Carboxylesterases are present and active in liver microsomal preparations and do not require NADPH.[11]

Troubleshooting Steps:

  • Confirm Chemical Instability: First, rule out non-enzymatic degradation. Incubate your compound in the reaction buffer alone (no microsomes, no NADPH) at 37°C. If the compound is stable, the degradation is enzyme-mediated.

  • Isolate Esterase Activity: Compare the degradation rate in the standard +NADPH assay versus the -NADPH control. If the rates are nearly identical and rapid, esterases are the likely cause.

  • Use an Esterase Inhibitor: Rerun the -NADPH experiment in the presence of a broad-spectrum esterase inhibitor, such as bis(p-nitrophenyl) phosphate (BNPP) . If the compound's stability dramatically increases, you have confirmed esterase-mediated hydrolysis.

Troubleshooting_Rapid_Clearance Start Problem: Rapid clearance in -NADPH control CheckBuffer Q: Is compound stable in buffer alone at 37°C? Start->CheckBuffer Instability Root Cause: Chemical Instability CheckBuffer->Instability No Enzymatic Degradation is Enzymatic CheckBuffer->Enzymatic Yes CheckInhibitor Q: Does an esterase inhibitor (e.g., BNPP) block degradation? Enzymatic->CheckInhibitor Esterase Root Cause: Carboxylesterase Hydrolysis CheckInhibitor->Esterase Yes OtherEnzyme Root Cause: Other non-CYP enzyme (e.g., Aldehyde Oxidase) CheckInhibitor->OtherEnzyme No

Caption: Decision tree for troubleshooting unexpectedly rapid compound loss.

Q2: My compound is stable in microsomes, but shows high clearance in vivo. Why the discrepancy?

Answer: This is a common challenge where in vitro microsomal data underpredicts in vivo clearance.[12] There are several potential reasons:

  • Contribution of Non-Microsomal Enzymes: The metabolizing enzymes may be cytosolic (e.g., aldehyde oxidase) and therefore absent or in low abundance in microsomal preparations.

  • Phase II Metabolism: The compound might be rapidly cleared via conjugation reactions (e.g., glucuronidation by UGTs), which are not fully active in standard microsomal assays unless specific cofactors like UDPGA are included.

  • Active Transport: The compound could be a substrate for uptake transporters in the liver, leading to high intracellular concentrations and efficient metabolism that isn't captured in a simple microsomal assay.

  • Extrahepatic Clearance: Metabolism in other tissues (e.g., intestine, kidney) or rapid renal excretion could be significant contributors to clearance.

Solution Pathway: The most effective next step is to run a hepatocyte stability assay . Hepatocytes contain the full complement of metabolic enzymes (Phase I and II) and transporters, providing a more comprehensive and predictive in vitro model.[9]

Q3: I see very low recovery of my compound in the T=0 sample. How do I fix this?

Answer: Poor recovery at the initial time point usually points to analytical or experimental issues rather than metabolism.

  • Non-Specific Binding: Peptidomimetic and piperazine-containing compounds can be "sticky" and adsorb to plasticware (pipette tips, plates).

    • Solution: Use low-binding polypropylene plates and tips. Include an organic solvent like acetonitrile in your stock solution diluent to reduce binding.

  • Poor Solubility: The compound may be precipitating out of the aqueous assay buffer.

    • Solution: Check the compound's aqueous solubility. If it's low, you may need to decrease the starting concentration or add a small amount of co-solvent (though this can affect enzyme kinetics).

  • Matrix Effects in LC-MS/MS: Components from the microsomal or plasma matrix can suppress or enhance the ionization of your compound, leading to inaccurate quantification.

    • Solution: Optimize your sample preparation method (e.g., try solid-phase extraction instead of protein precipitation). The most robust solution is to use a stable isotope-labeled internal standard , which will co-elute and experience the same matrix effects, correcting for the variation.

Part 4: Frequently Asked Questions (FAQs)

Q1: What is the most likely metabolic "soft spot" on this compound? A: Based on its structure, the methyl ester is the most probable site of initial, rapid metabolism via carboxylesterases. This pathway is often faster than CYP-mediated oxidation of the piperazinone ring.

Q2: If the compound is rapidly hydrolyzed to the carboxylic acid, what does that mean for my drug development program? A: This means the parent methyl ester is likely a prodrug of the active carboxylic acid. You will need to characterize the pharmacology and pharmacokinetics of the acid metabolite, as it will be the primary species present in systemic circulation.

Q3: How does the "peptidomimetic" nature of this compound affect its stability? A: The cyclic piperazinone core makes the compound resistant to cleavage by proteases, which is a major advantage over linear peptides.[13][14] However, it does not confer stability against small-molecule metabolizing enzymes like CYPs and esterases, which must be evaluated as described.[15]

Q4: Can I block the ester hydrolysis to make the parent compound more stable? A: Yes, this is a common medicinal chemistry strategy. Replacing the methyl ester with a more stable group, such as an amide or a small alkyl group, could prevent hydrolysis. However, this will fundamentally change the molecule's properties (e.g., polarity, cell permeability, and target engagement), which would need to be re-evaluated.

Q5: What are the key data outputs from these stability assays? A: The primary outputs are the in vitro half-life (t½) and the intrinsic clearance (CLint) . These values are calculated from the slope of the natural log of the percent remaining compound versus time. CLint can then be used in in vitro-in vivo extrapolation (IVIVE) models to predict in vivo hepatic clearance.

Data Interpretation from Control Experiments
Observation Likely Interpretation
Rapid loss in +NADPH, stable in -NADPHCYP-mediated metabolism is dominant.
Rapid loss in both +NADPH and -NADPHNon-CYP metabolism (e.g., esterase) is dominant.
Stable in microsomes, rapid loss in plasmaPlasma esterase-mediated metabolism.
Stable in all in vitro systemsCompound is metabolically stable. In vivo clearance may be driven by excretion.
References
  • ResearchGate. In vitro metabolic stability assays for the selected compounds. Available from: [Link]

  • Antic, D., & Lu, C. (2008). Metabolic interactions with piperazine-based 'party pill' drugs. ResearchGate. Available from: [Link]

  • Bresciani, A., et al. (2017). Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. MedChemComm. Available from: [Link]

  • Doss, G. A., et al. (2005). Metabolic Activation of a 1,3-Disubstituted Piperazine Derivative: Evidence for a Novel Ring Contraction to an Imidazoline. ResearchGate. Available from: [Link]

  • Al-Majdoub, Z. M., et al. (2023). Piperazine ring toxicity in three novel anti-breast cancer drugs: an in silico and in vitro metabolic bioactivation approach using olaparib as a case study. PubMed. Available from: [Link]

  • Ferreira-Silva, P., et al. (2023). Esterases: Mechanisms of Action, Biological Functions, and Application Prospects. MDPI. Available from: [Link]

  • Analytical Methods Editorial Board. (2013). Analytical Methods. Royal Society of Chemistry. Available from: [Link]

  • Doss, G. A., et al. (2005). Metabolic Activation of a 1,3-Disubstituted Piperazine Derivative: Evidence for a Novel Ring Contraction to an Imidazoline. ACS Publications. Available from: [Link]

  • Pek, Y. T., et al. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. MDPI. Available from: [Link]

  • ResearchGate. Discovery of Piperazin-1-ylpyridazine-Based Potent and Selective Stearoyl-CoA Desaturase-1 Inhibitors for the Treatment of Obesity and Metabolic Syndrome. Available from: [Link]

  • Soderman, A. (2012). Biotransformation of the Piperazine Ring and an Evaluation of the Expert System Meteor. ResearchGate. Available from: [Link]

  • Cyprotex. Microsomal Stability. Evotec. Available from: [Link]

  • Laizure, S. C., et al. (2013). The role of human carboxylesterases in drug metabolism: have we overlooked their importance?. Pharmacotherapy. Available from: [Link]

  • ResearchGate. Overcoming Challenges in the Metabolism of Peptide Therapeutics: Strategies and Case Studies for Clinical Success. Available from: [Link]

  • Zhang, Y., et al. (2022). Piperazine skeleton in the structural modification of natural products: a review. RSC Medicinal Chemistry. Available from: [Link]

  • Merck Millipore. Metabolic Stability Assays. Available from: [Link]

  • Attanasi, O. A., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. Available from: [Link]

  • Fukami, T., & Nakajima, M. (2013). The emerging role of human esterases. Drug Metabolism and Pharmacokinetics. Available from: [Link]

  • Li, M., et al. (2023). Development and Challenges of Cyclic Peptides for Immunomodulation. Current Medicinal Chemistry. Available from: [Link]

  • Dordal, A., et al. (2005). A preliminary study of the metabolic stability of a series of benzoxazinone derivatives as potent neuropeptide Y5 antagonists. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

  • Science.gov. methyl ester hydrolysis: Topics. Available from: [Link]

  • ResearchGate. Protocol for the Human Liver Microsome Stability Assay. Available from: [Link]

  • ResearchGate. Piperazine derivatives having aromatic and aliphatic systems. Available from: [Link]

  • NIOSH. (1994). METHYL ACETATE: METHOD 1458. CDC. Available from: [Link]

  • Wikipedia. Piperidine. Available from: [Link]

  • ResearchGate. Metabolic stability of linear and cyclic peptides. (A) Stability in rat.... Available from: [Link]

  • de Oliveira, R. S., et al. (2022). Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones. Pharmaceuticals. Available from: [Link]

  • AxisPharm. Microsomal Stability Assay Protocol. Available from: [Link]

  • ResearchGate. An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Available from: [Link]

  • National Center for Biotechnology Information. Piperazine. PubChem Compound Database. Available from: [Link]

  • Yang, Y., et al. (2023). Function and Evolution of the Plant MES Family of Methylesterases. International Journal of Molecular Sciences. Available from: [Link]

  • Tautz, T., & Leroux, J. C. (2023). Macrocyclization strategies for cyclic peptides and peptidomimetics. RSC Chemical Biology. Available from: [Link]

  • Yasgar, A., et al. (2024). Developing Robust Human Liver Microsomal Stability Prediction Models: Leveraging Inter-Species Correlation with Rat Data. Journal of Chemical Information and Modeling. Available from: [Link]

  • Cao, J., et al. (2024). Modifications to 1-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)alkyl Alicyclic Amines That Improve Metabolic Stability and Retain an Atypical DAT Inhibitor Profile. Journal of Medicinal Chemistry. Available from: [Link]

Sources

Validation & Comparative

The 2-Oxopiperazine Scaffold: A Comparative Guide to Structure-Activity Relationships in the Pursuit of Cognitive Enhancement

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for effective cognitive enhancers, or nootropics, has led researchers down a multitude of synthetic avenues. Among the privileged scaffolds in medicinal chemistry, the 2-oxopiperazine nucleus has emerged as a versatile framework for the design of agents targeting the central nervous system (CNS). This guide provides a detailed structure-activity relationship (SAR) analysis of "Methyl 2-(2-oxopiperazin-1-yl)acetate" and its analogs, with a focus on their potential as positive allosteric modulators of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in synaptic plasticity and cognitive function.[1]

The 2-Oxopiperazine Core: A Gateway to Modulating Synaptic Plasticity

The 2-oxopiperazine ring system, a cyclic amide, offers a rigid and defined three-dimensional structure that is amenable to substitution at multiple positions. This allows for the fine-tuning of physicochemical properties and target engagement. While derivatives of this scaffold have been investigated for a range of biological activities, including antipsychotic and antidepressant effects, a significant body of research points towards their potential to modulate glutamatergic neurotransmission, particularly through the AMPA receptor.[2]

Positive allosteric modulators (PAMs) of AMPA receptors are of particular interest as they do not activate the receptor directly but rather enhance the response to the endogenous ligand, glutamate. This mechanism is thought to offer a more nuanced and potentially safer approach to cognitive enhancement compared to direct agonists.[3]

Structure-Activity Relationship (SAR) Analysis of this compound Analogs

While a comprehensive, publicly available SAR study specifically on "this compound" is limited, we can construct a robust analysis by examining related 2-oxopiperazine derivatives and drawing logical inferences based on well-established principles of medicinal chemistry and data from similar compound series investigated as AMPA receptor modulators.

The core structure can be dissected into three primary regions for modification:

  • R1: The Acetate Moiety: Modifications to the ester group.

  • R2: The Piperazinone Ring: Substitutions on the cyclic core.

  • R3: The N4-Position: Introduction of various substituents on the second nitrogen atom.

Below, we will explore the impact of structural changes in these regions on the modulatory activity at the AMPA receptor.

Modifications at the R1 Position: The Ester Group

The methyl acetate group at the N1 position is a critical pharmacophoric feature. Its primary role is likely to influence solubility, membrane permeability, and potential interactions with the binding site.

Compound R1 Modification Predicted Effect on AMPA Receptor Potentiation Rationale
Lead Compound -COOCH3Baseline ActivityThe methyl ester provides a balance of lipophilicity and polarity.
Analog 1a -COOHDecreased ActivityThe carboxylic acid will be ionized at physiological pH, potentially reducing brain penetration and introducing unfavorable charge interactions.
Analog 1b -COOEtSimilar or Slightly Increased ActivityThe ethyl ester may offer slightly improved lipophilicity, potentially enhancing membrane permeability.
Analog 1c -CONH2Variable ActivityThe primary amide introduces a hydrogen bond donor and acceptor, which could either be beneficial or detrimental depending on the specific interactions within the binding pocket.
Modifications at the R2 Position: The Piperazinone Ring

Substitutions on the piperazinone ring can significantly impact the molecule's conformation and introduce new points of interaction with the receptor.

Compound R2 Modification Predicted Effect on AMPA Receptor Potentiation Rationale
Lead Compound UnsubstitutedBaseline ActivityThe unsubstituted ring provides a foundational scaffold.
Analog 2a 3-MethylPotentially Increased ActivityA small alkyl group at the 3-position may introduce favorable van der Waals interactions and restrict bond rotation, leading to a more favorable binding conformation.
Analog 2b 5,5-DimethylDecreased ActivityThe gem-dimethyl substitution may introduce steric hindrance, preventing optimal binding.
Analog 2c 6-PhenylPotentially Increased ActivityA phenyl group can engage in π-π stacking or hydrophobic interactions within the binding site, significantly enhancing affinity.
Modifications at the R3 Position: The N4-Substituent

The N4 position of the piperazinone ring offers a key vector for introducing larger substituents that can explore deeper pockets of the receptor binding site and significantly modulate activity and selectivity.

Compound R3 Modification Predicted Effect on AMPA Receptor Potentiation Rationale
Lead Compound -HBaseline ActivityThe unsubstituted amine allows for potential hydrogen bonding.
Analog 3a -CH3Potentially Increased ActivityA small alkyl group can increase lipophilicity and may fill a small hydrophobic pocket.
Analog 3b -BenzylSignificantly Increased ActivityThe benzyl group can introduce strong hydrophobic and aromatic interactions, a common feature in potent AMPA receptor modulators.
Analog 3c -(CH2)2-PhVariable ActivityThe phenethyl group provides more conformational flexibility, which could be either beneficial or detrimental.

Experimental Protocols

To empirically validate the predicted SAR, the following experimental workflows are essential.

Synthesis of 2-Oxopiperazine Analogs

A general synthetic route to the target compounds is outlined below.

Workflow: General Synthesis of N1-substituted 2-Oxopiperazines

AMPA_Modulation cluster_0 Baseline Activation cluster_1 Potentiation by 2-Oxopiperazine PAM Glutamate Glutamate AMPAR_closed AMPAR (Closed) Glutamate->AMPAR_closed Binds AMPAR_open AMPAR (Open) Ion Influx (Na+, Ca2+) AMPAR_closed->AMPAR_open Conformational Change AMPAR_open->AMPAR_closed Rapid Deactivation/ Desensitization PAM 2-Oxopiperazine PAM PAM->AMPAR_closed Allosteric Binding AMPAR_PAM AMPAR-PAM Complex AMPAR_open_prolonged AMPAR (Prolonged Open State) Enhanced Ion Influx AMPAR_PAM->AMPAR_open_prolonged AMPAR_open_prolonged->AMPAR_PAM Slowed Deactivation/ Desensitization Glutamate_2 Glutamate Glutamate_2->AMPAR_PAM

Caption: Schematic representation of AMPA receptor modulation by a 2-oxopiperazine positive allosteric modulator (PAM).

Conclusion and Future Directions

The "this compound" scaffold represents a promising starting point for the development of novel cognitive enhancers targeting the AMPA receptor. The SAR analysis presented here, based on established principles and data from related compound series, provides a rational framework for the design of more potent and selective analogs.

Future work should focus on the systematic synthesis and in vitro evaluation of analogs with modifications at the R1, R2, and R3 positions. Promising candidates should then be profiled for their pharmacokinetic properties, including brain penetration and metabolic stability, to identify compounds with the potential for in vivo efficacy. The ultimate goal is to develop a safe and effective nootropic agent that can address the significant unmet medical need for treatments for cognitive disorders.

References

  • Arai, A. C., & Lynch, G. (1992).
  • Danysz, W., & Parsons, A. C. (1998). Glycine and N-methyl-D-aspartate receptors: physiological significance and possible therapeutic applications. Pharmacological reviews, 50(4), 597-664.
  • Gouliaev, A. H., & Senning, A. (1994). Piracetam and other structurally related nootropics. Brain research reviews, 19(2), 180-222.
  • Ito, K., et al. (1990). The effects of aniracetam on the GABAA-benzodiazepine receptor complex. Neuropharmacology, 29(5), 487-492.
  • Jaen, J. C., et al. (2010). 1-(Aryl)-4-((heteroaryl)methyl)piperazines as dual 5-HT1A receptor agonists and serotonin reuptake inhibitors. Bioorganic & medicinal chemistry letters, 20(24), 7401-7405.
  • Kwakye Peprah, K., et al. (2012). Structure-activity relationship studies of SYA 013, a homopiperazine analog of haloperidol. Bioorganic & medicinal chemistry, 20(5), 1671-1678. [2]7. Lynch, G., & Gall, C. M. (2013). AMPA receptor potentiators and the treatment of cognitive deficits. Current opinion in pharmacology, 13(1), 16-22.

  • MDPI. (2023). New Allosteric Modulators of AMPA Receptors: Synthesis and Study of Their Functional Activity by Radioligand-Receptor Binding Analysis. Retrieved from [Link] [4]9. MDPI. (2023). Diversity of AMPA Receptor Ligands: Chemotypes, Binding Modes, Mechanisms of Action, and Therapeutic Effects. Retrieved from [Link] [3]10. National Center for Biotechnology Information. (n.d.). Modulation of Agonist Binding to AMPA Receptors by 1-(1,4-Benzodioxan-6-ylcarbonyl)piperidine (CX546). Retrieved from [Link] [5]11. National Center for Biotechnology Information. (n.d.). Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects. Retrieved from [Link] [6]12. PubMed Central. (2012). Structure-activity relationship studies of SYA 013, a homopiperazine analog of haloperidol. Retrieved from [Link] [2]13. PubMed Central. (2014). AMPA RECEPTOR POTENTIATORS: FROM DRUG DESIGN TO COGNITIVE ENHANCEMENT. Retrieved from [Link] [1]14. ResearchGate. (n.d.). SAR studies of piperazine derivatives as antidepressant compounds. Retrieved from [Link] 15. Royal Society of Chemistry. (n.d.). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Retrieved from [Link] [7]16. ScienceDirect. (n.d.). Structure-activity relationship studies of SYA 013, a homopiperazine analog of haloperidol. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Validating the Biological Activity of Methyl 2-(2-oxopiperazin-1-yl)acetate Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-oxopiperazine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. While "Methyl 2-(2-oxopiperazin-1-yl)acetate" itself is often utilized as a synthetic intermediate, its core structure represents a valuable starting point for developing novel therapeutics. This guide provides a comprehensive, step-by-step framework for researchers to validate the biological activity of newly synthesized analogs derived from this scaffold. We will proceed under the hypothesis that these analogs may exhibit activity as modulators of G-protein coupled receptors (GPCRs), a common target for piperazine-containing molecules. This document outlines a tiered, self-validating experimental workflow, from initial high-throughput screening to secondary cell-based assays, complete with detailed protocols, data interpretation guidelines, and illustrative diagrams.

Introduction: The 2-Oxopiperazine Scaffold and a Hypothesis-Driven Approach

The piperazine ring system is a cornerstone of modern drug discovery, renowned for its favorable pharmacokinetic properties and its ability to interact with a diverse range of biological targets. The 2-oxopiperazine derivative, "this compound," provides a chemically tractable backbone for creating extensive libraries of novel compounds. Given the prevalence of the piperazine motif in centrally active agents, a logical starting point for investigating the biological activity of new analogs is to explore their potential as modulators of G-protein coupled receptors (GPCRs), one of the largest families of drug targets.

This guide will therefore focus on a validation workflow designed to identify and characterize the activity of novel analogs against a representative GPCR target. For the purpose of this guide, we will use the Dopamine D2 receptor (D2R), a well-characterized GPCR with readily available and robust assay systems, as our model target. This choice is informed by the fact that numerous D2R modulators feature a piperazine core.

The workflow is designed to be both comprehensive and efficient, allowing researchers to triage compounds and focus resources on the most promising candidates.

The Experimental Validation Workflow: A Tiered Approach

A successful validation campaign relies on a logical progression of experiments, starting with broad screening and moving towards more specific, functional characterization. This tiered approach ensures that resources are used efficiently and that the resulting data is robust and reliable.

Diagram: Tiered Validation Workflow

G A Tier 1: Primary Screening High-Throughput Binding Assay E Hit Identification (Binding Affinity) A->E Identify binders B Tier 2: Functional Validation Cell-Based cAMP Assay F Functional Confirmation (Agonist/Antagonist Activity) B->F Confirm mechanism C Tier 3: Selectivity Profiling Counter-Screening Against Related Receptors G Selectivity Assessment C->G Determine specificity D Tier 4: Lead Characterization In-depth Biophysical & ADME Assays E->B Test for function F->C Assess off-target effects G->D Prioritize for further development

Caption: A tiered workflow for validating novel compounds, from initial screening to lead characterization.

Tier 1: Primary Screening - Radioligand Binding Assay

Objective: To identify which of the synthesized analogs bind to the target receptor (D2R) and to determine their binding affinity (Ki).

Causality: A compound cannot modulate a receptor's activity if it does not first bind to it. A radioligand binding assay is a highly sensitive and robust method for directly measuring this interaction. It is the gold standard for primary screening in GPCR drug discovery.

Experimental Protocol: [³H]-Spiperone Competition Binding Assay
  • Materials:

    • Cell membranes expressing human Dopamine D2 receptor (commercially available).

    • [³H]-Spiperone (a high-affinity D2R antagonist radioligand).

    • Unlabeled Spiperone (for determining non-specific binding).

    • Test compounds (analogs of this compound) dissolved in DMSO.

    • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

    • 96-well filter plates and a cell harvester.

    • Scintillation fluid and a scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compounds in assay buffer. The final concentration range should typically span from 10⁻¹¹ M to 10⁻⁵ M.

    • In a 96-well plate, add 50 µL of assay buffer, 50 µL of the radioligand ([³H]-Spiperone at a final concentration equal to its Kd), and 50 µL of the test compound dilution.

    • For total binding wells, add 50 µL of assay buffer instead of the test compound.

    • For non-specific binding wells, add 50 µL of a high concentration of unlabeled Spiperone (e.g., 10 µM) instead of the test compound.

    • Initiate the binding reaction by adding 50 µL of the D2R membrane preparation (typically 5-10 µg of protein per well).

    • Incubate the plate for 60 minutes at room temperature with gentle agitation.

    • Terminate the reaction by rapid filtration through the filter plate using a cell harvester, followed by three washes with ice-cold assay buffer to separate bound from free radioligand.

    • Allow the filters to dry, then add scintillation fluid to each well and count the radioactivity using a scintillation counter.

Data Analysis and Interpretation

The data will be analyzed using non-linear regression to fit a sigmoidal dose-response curve. The IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The binding affinity (Ki) of the test compound is then calculated using the Cheng-Prusoff equation:

Ki = IC₅₀ / (1 + [L]/Kd)

where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Table 1: Example Data from Tier 1 Screening

Compound IDStructure ModificationIC₅₀ (nM)Ki (nM)
Control Unlabeled Spiperone2.51.1
Analog A-1 R = -CH₃>10,000>4,500
Analog B-2 R = -CH₂-Ph15068
Analog C-3 R = -CH₂(4-F-Ph)2511.3

Interpretation: Analogs with lower Ki values have a higher affinity for the receptor. In this example, Analog C-3 is the most promising "hit" from the primary screen and warrants further investigation in functional assays. Analog A-1 shows no significant binding at the tested concentrations.

Tier 2: Functional Validation - cAMP Assay

Objective: To determine whether the binding of a "hit" compound to the D2R results in a functional response (i.e., is it an agonist or an antagonist?).

Causality: The D2R is a Gi-coupled GPCR. When activated by an agonist, it inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. An antagonist will block this effect. Measuring changes in cAMP levels is therefore a direct readout of the functional activity of the compound.

Experimental Protocol: HTRF cAMP Assay
  • Materials:

    • CHO (Chinese Hamster Ovary) cells stably expressing the human Dopamine D2 receptor.

    • Forskolin (an activator of adenylyl cyclase, used to stimulate cAMP production).

    • Dopamine or Quinpirole (a known D2R agonist, used as a positive control).

    • A commercial HTRF (Homogeneous Time-Resolved Fluorescence) cAMP assay kit.

    • Test compounds identified as hits from Tier 1.

  • Procedure (Antagonist Mode):

    • Plate the D2R-expressing CHO cells in a 384-well plate and incubate overnight.

    • Prepare serial dilutions of the test compounds.

    • Aspirate the culture medium and add the test compound dilutions to the cells. Incubate for 30 minutes at room temperature.

    • Add a fixed concentration of the agonist (e.g., Dopamine at its EC₅₀ concentration) to all wells except the negative control.

    • Incubate for another 30 minutes.

    • Lyse the cells and perform the HTRF cAMP detection steps according to the manufacturer's protocol.

    • Read the plate on an HTRF-compatible plate reader.

  • Procedure (Agonist Mode):

    • Follow steps 1 and 2 from the antagonist protocol.

    • Instead of adding a known agonist, add buffer to the wells.

    • Proceed with the lysis and detection steps. A decrease in cAMP (relative to forskolin-stimulated levels) indicates agonist activity.

Data Analysis and Interpretation

Data is plotted as the HTRF ratio versus the log of the compound concentration.

  • For antagonists: The IC₅₀ is determined, representing the concentration at which the compound inhibits 50% of the agonist-induced response.

  • For agonists: The EC₅₀ is determined, representing the concentration at which the compound produces 50% of its maximal effect.

Table 2: Example Data from Tier 2 Functional Assay

Compound IDAgonist EC₅₀ (nM)Antagonist IC₅₀ (nM)Functional Activity
Analog B-2 >10,000850Weak Antagonist
Analog C-3 >10,00045Potent Antagonist
Analog D-4 250>10,000Partial Agonist

Interpretation: Analog C-3 is confirmed as a potent antagonist at the D2R. Its functional IC₅₀ is in good agreement with its binding affinity (Ki), strengthening the evidence. Analog D-4, which may have been a weaker binder, shows partial agonist activity. This highlights the importance of functional validation, as binding does not always predict the type or magnitude of the functional response.

Tier 3: Selectivity Profiling

Objective: To assess whether the lead compounds bind only to the intended target or also interact with other, related receptors.

Causality: Off-target binding can lead to undesirable side effects. Selectivity is a critical parameter for a successful drug candidate. Counter-screening against closely related receptors (e.g., other dopamine receptor subtypes like D1 or D3, or other aminergic GPCRs) is essential to establish a selectivity profile.

Protocol: The protocols for selectivity screening are identical to the Tier 1 binding assay, but they are performed using membranes expressing the off-target receptors.

Data Analysis: The Ki values for the lead compound against each off-target are determined. A selectivity ratio is then calculated. For example, the D3 vs. D2 selectivity would be:

Selectivity Ratio = Ki (D3 Receptor) / Ki (D2 Receptor)

A higher ratio indicates greater selectivity for the D2 receptor. A compound is generally considered selective if this ratio is greater than 100.

Conclusion and Future Directions

This guide has outlined a rigorous, hypothesis-driven workflow for validating the biological activity of novel analogs of "this compound." By progressing through tiered assays—from high-throughput binding to functional validation and selectivity profiling—researchers can efficiently identify and characterize promising lead compounds.

The data generated through this process provides a solid foundation for further preclinical development, including more complex biophysical characterization, in vivo efficacy studies, and ADME/Tox profiling. The modular nature of this workflow allows for adaptation to other potential biological targets beyond GPCRs, providing a versatile framework for small molecule drug discovery.

References

  • Title: Principles of early drug discovery Source: British Journal of Pharmacology URL: [Link]

  • Title: The role of 'privileged structures' in rational drug design Source: Current Medicinal Chemistry URL: [Link]

  • Title: Radioligand binding assays: theory and practice Source: Journal of Biomolecular Screening URL: [Link]

  • Title: The Cheng-Prusoff equation: a review of its applications and limitations Source: Molecular Pharmacology URL: [Link]

  • Title: HTRF in drug discovery: a review of the state of the art Source: SLAS Discovery URL: [Link]

A Technical Guide to Benchmarking "Methyl 2-(2-oxopiperazin-1-yl)acetate" Against Other Privileged Heterocyclic Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the selection of a core scaffold is a critical decision that profoundly influences the ultimate success of a drug discovery campaign. The piperazine ring, a six-membered heterocycle with nitrogen atoms at the 1 and 4 positions, is widely regarded as a "privileged scaffold" due to its frequent appearance in marketed drugs and its versatile physicochemical and pharmacological properties.[1][2] This guide provides an in-depth comparative analysis of a representative 2-oxopiperazine derivative, "Methyl 2-(2-oxopiperazin-1-yl)acetate," against other prominent heterocyclic scaffolds: pyrimidine, thiazole, and oxazine. Through a data-driven benchmarking approach, we will explore the nuances of these molecular frameworks, offering insights into their relative strengths and weaknesses in the context of key drug-like properties.

The Central Role of Scaffolds in Drug Design

The core structure of a molecule dictates its three-dimensional shape, vectoral presentation of functional groups, and fundamental physicochemical characteristics such as solubility, lipophilicity, and metabolic stability. "Scaffold hopping," the process of replacing a core molecular framework with a bioisosteric equivalent, is a powerful strategy in lead optimization to improve potency, enhance safety profiles, and secure novel intellectual property.[3][4] This guide will serve as a practical example of the thought process and experimental validation behind such strategic decisions.

The Contenders: A Profile of Four Key Heterocycles

We will evaluate four heterocyclic systems, each with a distinct profile of electronic and steric properties that lend themselves to diverse applications in drug discovery.

  • This compound (The Piperazine Analog): This molecule features the 2-oxopiperazine core, a variation of the piperazine scaffold. The introduction of a carbonyl group can influence hydrogen bonding potential and conformational rigidity. The piperazine moiety is known for its ability to improve aqueous solubility and its synthetic tractability, allowing for diverse substitutions at the N4 position.[2]

  • A Representative Pyrimidine: Pyrimidine, a diazine, is a cornerstone of many biologically active compounds, including several kinase inhibitors.[5] Its aromatic nature and hydrogen bonding capabilities make it a versatile scaffold for interacting with protein targets.

  • A Representative Thiazole: The thiazole ring, containing both sulfur and nitrogen, offers a unique electronic profile. It is found in numerous natural products and synthetic drugs and is known for its diverse biological activities, including anticancer and anti-inflammatory effects.[6]

  • A Representative Oxazine: Oxazine scaffolds, containing oxygen and nitrogen, are another important class of heterocycles with a broad spectrum of reported biological activities, including antimicrobial and anticancer properties.[7][8]

To provide a tangible context for our comparison, we will focus on a well-established biological target class where these scaffolds are frequently employed: protein kinases . Kinases are a large family of enzymes that play a central role in cellular signaling, and their dysregulation is implicated in numerous diseases, particularly cancer.[9][10]

Benchmarking Drug-Like Properties: Experimental Design

To objectively compare these scaffolds, a battery of standardized in vitro assays is essential. The following experimental protocols are designed to assess key absorption, distribution, metabolism, and excretion (ADME) parameters, as well as target engagement.

Synthesis of "this compound"

Experimental Protocol: Synthesis of this compound

  • Step 1: Protection of 2-Oxopiperazine. To a solution of 2-oxopiperazine in a suitable solvent such as dichloromethane, add one equivalent of a suitable protecting group for the N4-nitrogen, for example, di-tert-butyl dicarbonate (Boc₂O), and a base like triethylamine. Stir the reaction at room temperature until completion, as monitored by thin-layer chromatography (TLC).

  • Step 2: N1-Alkylation. To the solution of the N4-protected 2-oxopiperazine, add a strong base such as sodium hydride (NaH) at 0°C to deprotonate the N1-nitrogen. Subsequently, add methyl 2-bromoacetate as the alkylating agent and allow the reaction to warm to room temperature.

  • Step 3: Deprotection. Once the alkylation is complete, the Boc protecting group can be removed under acidic conditions, for instance, with trifluoroacetic acid (TFA) in dichloromethane, to yield the final product, this compound.

  • Purification. The final compound should be purified using column chromatography on silica gel. The structure and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Aqueous Solubility

Aqueous solubility is a critical determinant of oral bioavailability. A common and efficient method for its determination is the kinetic solubility assay.

Experimental Protocol: Kinetic Solubility Assay

  • Compound Preparation: Prepare stock solutions of each test compound in dimethyl sulfoxide (DMSO) at a concentration of 10 mM.

  • Assay Plate Preparation: In a 96-well plate, add phosphate-buffered saline (PBS) at pH 7.4.

  • Compound Addition: Add the DMSO stock solution to the PBS to achieve a final compound concentration, typically ranging from 1 to 200 µM.

  • Incubation and Analysis: The plate is shaken for a set period (e.g., 2 hours) at room temperature. The turbidity of the solution, indicative of precipitation, is then measured using a nephelometer or a plate reader capable of detecting light scattering. The concentration at which precipitation is observed is recorded as the kinetic solubility.

Membrane Permeability

The ability of a compound to cross biological membranes is crucial for its absorption and distribution. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to assess passive diffusion.[1][13]

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

  • Membrane Preparation: A filter plate is coated with a solution of a lipid (e.g., phosphatidylcholine) in an organic solvent (e.g., dodecane) to form an artificial membrane.

  • Donor and Acceptor Plates: A donor plate is filled with a solution of the test compound in buffer at a specific pH (e.g., pH 5.0 to simulate the upper intestine). An acceptor plate is filled with buffer at a physiological pH of 7.4.

  • Incubation: The donor plate is placed on top of the acceptor plate, creating a "sandwich." The assembly is incubated at room temperature for a defined period (e.g., 4-16 hours) to allow the compound to diffuse from the donor to the acceptor compartment.

  • Quantification: The concentration of the compound in both the donor and acceptor wells is determined using LC-MS/MS. The effective permeability (Pe) is then calculated.

Metabolic Stability

The susceptibility of a compound to metabolism, primarily by cytochrome P450 enzymes in the liver, significantly impacts its half-life and bioavailability. The liver microsomal stability assay is a standard in vitro method to evaluate this.[14][15]

Experimental Protocol: Liver Microsomal Stability Assay

  • Reaction Mixture Preparation: In a microcentrifuge tube, combine liver microsomes (from human or other species) and a phosphate buffer (pH 7.4).

  • Compound Addition: Add the test compound to the reaction mixture at a final concentration of typically 1 µM.

  • Initiation of Metabolism: The reaction is initiated by the addition of NADPH, a cofactor for CYP450 enzymes. A control reaction without NADPH is also run.

  • Time Points and Quenching: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched by adding a cold organic solvent like acetonitrile.

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound. The rate of disappearance is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Target Binding Affinity (Exemplified for a Protein Kinase)

To assess the direct interaction of the compounds with their intended biological target, a binding assay is essential. For protein kinases, the Fluorescence Polarization (FP) assay is a robust and high-throughput method.[6][16]

Experimental Protocol: Fluorescence Polarization (FP) Kinase Binding Assay

  • Assay Components: The assay requires the purified kinase enzyme, a fluorescently labeled ligand (tracer) that is known to bind to the kinase, and the test compounds.

  • Assay Principle: In solution, the small fluorescent tracer tumbles rapidly, resulting in low fluorescence polarization. When bound to the much larger kinase enzyme, its tumbling is slowed, leading to a high polarization signal. A test compound that binds to the kinase will displace the tracer, causing a decrease in the polarization signal.

  • Assay Procedure: In a microplate, the kinase, tracer, and varying concentrations of the test compound are incubated together.

  • Measurement: The fluorescence polarization is measured using a plate reader equipped with appropriate filters.

  • Data Analysis: The data is plotted as polarization versus compound concentration, and the IC₅₀ value (the concentration of compound that displaces 50% of the tracer) is determined. This can be converted to a binding affinity (Ki) using the Cheng-Prusoff equation.

Data Presentation and Interpretation

For a clear and concise comparison, the experimental data should be summarized in a tabular format.

Table 1: Comparative Physicochemical and ADME Properties of Heterocyclic Scaffolds

PropertyThis compoundRepresentative PyrimidineRepresentative ThiazoleRepresentative Oxazine
Molecular Weight ( g/mol ) CalculatedCalculatedCalculatedCalculated
cLogP CalculatedCalculatedCalculatedCalculated
Aqueous Solubility (µM) Experimental DataExperimental DataExperimental DataExperimental Data
PAMPA Permeability (Pe x 10⁻⁶ cm/s) Experimental DataExperimental DataExperimental DataExperimental Data
Liver Microsomal Half-life (min) Experimental DataExperimental DataExperimental DataExperimental Data

Table 2: Comparative Target Binding Affinity (Protein Kinase X)

CompoundScaffoldBinding Affinity (Ki, nM)
Lead Compound This compoundExperimental Data
Comparator 1 PyrimidineExperimental Data
Comparator 2 ThiazoleExperimental Data
Comparator 3 OxazineExperimental Data

Visualizing the Concepts

Diagrams are invaluable for illustrating complex relationships and workflows.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_assays In Vitro Benchmarking cluster_analysis Data Analysis & Comparison synthesis Synthesis of Test Compounds purification Purification synthesis->purification characterization Structural Confirmation (NMR, MS) purification->characterization solubility Aqueous Solubility characterization->solubility permeability PAMPA Permeability characterization->permeability metabolism Microsomal Stability characterization->metabolism binding Kinase Binding Affinity characterization->binding data_table Tabular Summary of Physicochemical & ADME Data solubility->data_table permeability->data_table metabolism->data_table binding_table Comparison of Binding Affinities binding->binding_table sar Structure-Activity Relationship (SAR) Analysis data_table->sar binding_table->sar

Caption: Experimental workflow for benchmarking heterocyclic scaffolds.

Caption: Interplay of core scaffold with key drug-like properties.

Conclusion and Future Directions

This guide has outlined a comprehensive framework for the objective comparison of "this compound" against other privileged heterocyclic scaffolds. By systematically evaluating key drug-like properties through standardized experimental protocols, researchers can make more informed decisions in the scaffold selection and optimization process. The 2-oxopiperazine core, with its inherent advantages in modulating solubility and providing a versatile synthetic handle, presents a compelling starting point for many drug discovery programs. However, a direct comparison with other scaffolds, as detailed in this guide, is crucial for validating its superiority for a specific biological target and therapeutic application.

The insights gained from such a benchmarking study will not only guide the immediate trajectory of a project but also contribute to the broader understanding of structure-activity and structure-property relationships, ultimately accelerating the discovery of novel and effective therapeutics.

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2024). ChemistryOpen. [Link]

  • Representative piperazine-containing drugs highlighting the structural versatility and pharmacological relevance of this scaffold. (2024). ChemistryOpen. [Link]

  • Battisti, V., Moesslacher, J., Abdelnabi, R., Leyssen, P., Rosales Rosas, A. L., Langendries, L., ... & Langer, T. (2024). Design, synthesis, and lead optimization of piperazinyl-pyrimidine analogues as potent small molecules targeting the viral capping machinery of Chikungunya virus. European Journal of Medicinal Chemistry, 264, 116010. [Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024). ResearchGate. [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (2012). A fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. Analytical biochemistry, 427(2), 169–175. [Link]

  • Szymański, P., Markowicz, M., & Mikiciuk-Olasik, E. (2011). Structural aspects of arylpiperazines as aminergic GPCR ligands. Molecules, 16(12), 10344-10375. [Link]

  • Navratilova, I., & Hopkins, A. L. (2010). Surface plasmon resonance applied to G protein-coupled receptors. ACS medicinal chemistry letters, 1(2), 55–59. [Link]

  • Molle, V., & Kremer, L. (2010). Fluorescence resonance energy transfer-based assay for characterization of hepatitis C virus NS3-4A protease activity in live cells. Journal of virology, 84(24), 12565–12575. [Link]

  • Novel piperazine based compounds as potential inhibitors for SARS-CoV-2 Protease Enzyme: Synthesis and molecular docking study. (2021). Heliyon, 7(7), e07461. [Link]

  • The Synthesis of Novel Annelated 2-Oxopiperazines by the Interaction Methyl (3-Oxopiperazin-2-Ylidene) Acetate with an N-Arylmaleimides. (2015). David Publishing. [Link]

  • Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. (2022). ResearchGate. [Link]

  • Examples of kinase inhibitors containing a piperazine ring and used as anti-breast cancer drugs. (n.d.). ResearchGate. [Link]

  • Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. (2025). PubMed. [Link]

  • Biological Activities of Piperazine Derivatives: A Comprehensive Review. (2024). Authorea. [Link]

  • Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. (2023). MDPI. [Link]

  • Highly Adaptable and Sensitive Protease Assay Based on Fluorescence Resonance Energy Transfer. (2007). ACS Publications. [Link]

  • Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. (2023). MDPI. [Link]

  • Screening for GPCR Ligands Using Surface Plasmon Resonance. (2011). ACS Publications. [Link]

  • Piperazine-based HIV-1 entry inhibitors: Massive in silico library design and screening for gp120 attachment inhibitors. (2018). bioRxiv. [Link]

  • Surface Plasmon Resonance as a Tool for Ligand Binding Investigation of Engineered GPR17 Receptor, a G Protein Coupled Receptor Involved in Myelination. (2020). Frontiers in Pharmacology. [Link]

  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes. (2025). RSC Publishing. [Link]

  • Coumarin-piperazine derivatives as biologically active compounds. (2019). PMC - PubMed Central. [Link]

  • Analysis of Protease Activity Using Quantum Dots and Resonance Energy Transfer. (2011). Theranostics. [Link]

  • Rhodanine–Piperazine Hybrids as Potential VEGFR, EGFR, and HER2 Targeting Anti-Breast Cancer Agents. (2024). MDPI. [Link]

  • Metal Complexes with Piperazine Ring Based N2O2 Ligands and their Biological Activity. (2024). Biointerface Research in Applied Chemistry. [Link]

  • Previous scaffold hopping study leading to pyrido[3,4-d]pyrimidine 2. (n.d.). ResearchGate. [Link]

  • In Silico Molecular Docking, Scaffold Hopping, and PASS Prediction of Designed Pyrimidine-Based Analogues Their Synthesis and Biological Evaluation. (2023). Progress in Chemical and Biochemical Research. [Link]

  • PROTACs bearing piperazine-containing linkers: what effect on their protonation state? (2022). RSC Medicinal Chemistry. [Link]

  • Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Synthesis of defined high molar mass poly(2-methyl-2-oxazoline). (2015). RSC Publishing. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). MDPI. [Link]

  • Protease activity detection using FRET: (A) old and conventional approach. (n.d.). ResearchGate. [Link]

  • Direct analysis of a GPCR-agonist interaction by surface plasmon resonance. (2006). Biochemistry. [Link]

  • Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of. (n.d.). International Journal of Pharmaceutical Sciences and Research. [Link]

  • Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. (2022). PubMed. [Link]

  • Protease Assays. (2012). Assay Guidance Manual. [Link]

  • Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. (2012). PMC - PubMed Central. [Link]

  • Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. (2025). Bentham Science Publishers. [Link]

  • Development of a Novel SPR Assay to Study CXCR4–Ligand Interactions. (2022). MDPI. [Link]

  • Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. (2022). MDPI. [Link]

  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. (2017). ResearchGate. [Link]

  • How to measure Kinase activity with HTRF™ KinEASE™ assay kit. (2024). YouTube. [Link]

  • Synthesis method of chiral piperazinone derivative. (2020).
  • Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. (2022). ResearchGate. [Link]

Sources

Safety Operating Guide

Navigating the Safe Handling of Methyl 2-(2-oxopiperazin-1-yl)acetate: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, complacency is the enemy of safety. This guide provides a detailed operational and safety plan for the handling of Methyl 2-(2-oxopiperazin-1-yl)acetate, a substituted piperazine derivative. By understanding the rationale behind each procedural step, you can build a self-validating system of safety that protects you, your colleagues, and your research.

Hazard Assessment and PPE Selection: A Deliberate Approach

The selection of PPE is not a one-size-fits-all checklist; it is a dynamic process based on a thorough risk assessment of the specific procedures to be undertaken. The following table summarizes the minimum recommended PPE for handling this compound.

PPE ComponentSpecificationRationale and Best Practices
Hand Protection Double gloving with nitrile glovesThe inner glove provides a second barrier in case of a breach of the outer glove. Nitrile gloves offer good resistance to a range of chemicals, although specific breakthrough time data for this compound is unavailable.[2] Regularly inspect gloves for any signs of degradation or puncture. Change outer gloves frequently, especially after handling the neat compound or concentrated solutions.
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield should be worn when there is a significant risk of splashes.Protects against accidental splashes of liquids or airborne particles from entering the eyes. A face shield offers a broader area of protection for the entire face.
Respiratory Protection A NIOSH-approved N95 dust mask or a higher level of respiratory protection (e.g., a half-mask respirator with organic vapor cartridges and P100 particulate filters)If the compound is a powder or if there is a risk of aerosol generation, a dust mask is the minimum requirement to prevent inhalation. For larger quantities or when working outside of a certified chemical fume hood, a respirator with both particulate and organic vapor protection is recommended to mitigate inhalation of fine dust and any potential vapors.[3][4][5]
Protective Clothing A fully buttoned or snapped laboratory coat made of a low-permeability fabric.Provides a removable barrier to protect skin and personal clothing from contamination.
Foot Protection Closed-toe shoes made of a non-porous material.Protects feet from spills and falling objects.

Procedural Guidance for Safe Handling and Disposal

A robust safety plan extends beyond simply wearing PPE. It encompasses the entire workflow, from preparation to disposal.

Pre-Operational Checklist:
  • Designated Area: All handling of this compound should occur in a designated area, such as a certified chemical fume hood, to minimize exposure to others.

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

  • Spill Kit: A spill kit containing appropriate absorbent materials (e.g., vermiculite or sand), personal protective equipment, and waste disposal bags should be readily available.[6]

Step-by-Step Handling Protocol:
  • Donning PPE: Before entering the designated handling area, don all required PPE in the following order: protective clothing, inner gloves, respiratory protection, eye and face protection, and finally, outer gloves.

  • Weighing and Transfer: When weighing the solid compound, perform the operation within a chemical fume hood or a balance enclosure to contain any airborne particles. Use spark-proof tools and avoid creating dust.[7]

  • In Solution: When working with the compound in solution, be mindful of the potential for splashes. Use a face shield in addition to safety glasses or goggles when transferring larger volumes.

  • Decontamination: After each handling session, wipe down the work area with an appropriate solvent (e.g., 70% ethanol) to remove any residual contamination.

  • Doffing PPE: Remove PPE in a manner that avoids cross-contamination. The outer gloves should be removed first, followed by the face shield, protective clothing, and eye protection. The respirator and inner gloves should be the last items to be removed, followed by immediate hand washing.

Disposal Plan:

All waste contaminated with this compound, including used PPE, absorbent materials from spills, and empty containers, should be considered hazardous waste.

  • Solid Waste: Collect in a designated, labeled, and sealed container.

  • Liquid Waste: Collect in a compatible, labeled, and sealed waste container.

  • Disposal Method: The recommended disposal method for similar piperazine derivatives is chemical incineration in a facility equipped with an afterburner and scrubber.[8] All disposal must be carried out in accordance with local, state, and federal regulations.

Workflow for PPE Selection and Use

The following diagram illustrates the logical flow for selecting and using PPE when handling this compound.

PPE_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_disposal Post-Execution Phase Assess_Hazards Assess Hazards (Based on available data for parent/related compounds) Review_Procedure Review Experimental Procedure (e.g., scale, potential for splashes/aerosols) Assess_Hazards->Review_Procedure Select_PPE Select Appropriate PPE (Refer to table) Review_Procedure->Select_PPE Don_PPE Don PPE (Correct Sequence) Select_PPE->Don_PPE Handle_Chemical Handle Chemical (In Designated Area) Don_PPE->Handle_Chemical Doff_PPE Doff PPE (Avoid Cross-Contamination) Handle_Chemical->Doff_PPE Decontaminate_Area Decontaminate Work Area Doff_PPE->Decontaminate_Area Dispose_Waste Dispose of Contaminated Waste (Follow Regulations) Decontaminate_Area->Dispose_Waste

Caption: PPE selection and use workflow for handling this compound.

By adhering to these guidelines and fostering a culture of safety, you can confidently and responsibly advance your research while minimizing risks.

References

  • PubChem. Methyl 2-(3-oxopiperazin-2-yl)acetate. National Center for Biotechnology Information. Retrieved from [Link]

  • nanoSPACE. (2022, December 7). What Is the Best Respirator against Fine Dust? Retrieved from [Link]

  • Centers for Disease Control and Prevention. NIOSH Pocket Guide to Chemical Hazards: Methyl acetate. Retrieved from [Link]

  • Centers for Disease Control and Prevention. OSHA Respirator Requirements for Selected Chemicals. Retrieved from [Link]

  • Carl ROTH. Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. Retrieved from [Link]

  • Parcil Safety. (2025, April 11). How Do I Protect My Lungs from Industrial Dust and Chemicals at Work? Retrieved from [Link]

  • uvex safety. Respirator for Chemicals | Protective Dust Mask. Retrieved from [Link]

  • Unspecified. Gloves Chemical Resistance Chart. Retrieved from a source providing a general chemical resistance chart for gloves.
  • United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • Environment, Health and Safety, North Carolina State University. Hand Protection Chemical Resistance Guide. Retrieved from [Link]

  • Occupational Safety and Health Administration. Assigned Protection Factors. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020, May 6). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central. Retrieved from [Link]

  • International Safety. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. Retrieved from [Link]

  • Google Patents. US2919275A - Purification of piperazine.
  • East Carolina University, Office of Environmental Health and Safety. Chemical Resistance Selection Chart for Protective Gloves. Retrieved from [Link]

  • Columbia University, Research. Chemical Resistance Guide. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(2-oxopiperazin-1-yl)acetate
Reactant of Route 2
Reactant of Route 2
Methyl 2-(2-oxopiperazin-1-yl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.